molecular formula C9H9IO2 B1371520 Methyl 2-iodo-6-methylbenzoate CAS No. 103440-55-7

Methyl 2-iodo-6-methylbenzoate

Cat. No.: B1371520
CAS No.: 103440-55-7
M. Wt: 276.07 g/mol
InChI Key: QDKBSGNTMQAIHK-UHFFFAOYSA-N
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Description

Methyl 2-iodo-6-methylbenzoate is a useful research compound. Its molecular formula is C9H9IO2 and its molecular weight is 276.07 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-iodo-6-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-iodo-6-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-iodo-6-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-iodo-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9IO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKBSGNTMQAIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635345
Record name Methyl 2-iodo-6-methylbenzoate
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Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103440-55-7
Record name Methyl 2-iodo-6-methylbenzoate
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Record name Methyl 2-iodo-6-methylbenzoate
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-iodo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 2-iodo-6-methylbenzoate (CAS No. 103440-55-7), a key aromatic building block in modern organic synthesis. The document moves beyond a simple statement of molecular weight to deliver an in-depth analysis of the compound's physicochemical properties, synthesis considerations, handling protocols, and applications. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this reagent's characteristics and utility. The guide emphasizes the causality behind experimental choices, provides self-validating protocols for characterization, and is grounded in authoritative references to ensure scientific integrity.

Core Compound Identification and Properties

Methyl 2-iodo-6-methylbenzoate is a disubstituted aromatic ester. The strategic placement of the iodo, methyl, and methyl ester groups on the benzene ring makes it a valuable and versatile intermediate for constructing complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions. The iodine atom provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, while the adjacent methyl group offers steric influence that can direct reaction outcomes and modulate the electronic properties of derivatives.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The core data for Methyl 2-iodo-6-methylbenzoate are summarized below.

PropertyValueSource
Molecular Weight 276.07 g/mol [1][2]
Molecular Formula C₉H₉IO₂[2]
CAS Number 103440-55-7[1][2]
IUPAC Name methyl 2-iodo-6-methylbenzoateN/A
Synonyms Methyl 6-iodo-o-toluate, 3-Iodo-2-(methoxycarbonyl)toluene[2]
Purity (Typical) ≥95%[2]
Computed Molecular Properties

Computational descriptors are crucial for predicting a molecule's behavior in various systems, including its solubility, permeability, and potential for intermolecular interactions. These values are derived from its chemical structure.

DescriptorValueSignificanceSource
Topological Polar Surface Area (TPSA) 26.3 ŲPredicts drug transport properties.[2]
LogP (Octanol-Water Partition Coeff.) 2.38622Indicates lipophilicity.[2]
Hydrogen Bond Acceptors 2The two oxygen atoms can accept H-bonds.[2]
Hydrogen Bond Donors 0No hydrogen atoms are attached to electronegative atoms.[2]
Rotatable Bonds 1Indicates conformational flexibility.[2]

Synthesis, Handling, and Storage

The practical utility of any chemical reagent is fundamentally linked to its accessibility via synthesis and the protocols required for its safe handling.

Synthetic Strategy: A Conceptual Workflow

While specific, validated syntheses for Methyl 2-iodo-6-methylbenzoate are proprietary or scattered in patent literature, a logical and common approach for preparing such aryl iodides involves a Sandmeyer-type reaction sequence. This strategy is chosen for its reliability and the ready availability of anthranilic acid derivatives.

Causality Behind the Chosen Path:

  • Starting Material: The synthesis would logically begin with 2-amino-6-methylbenzoic acid. This precursor correctly places the amino and methyl groups in the required ortho-relationship.

  • Esterification: The carboxylic acid must first be protected, typically via Fischer esterification with methanol and an acid catalyst, to prevent unwanted side reactions during the subsequent diazotization step.

  • Diazotization: The transformation of the amino group into a diazonium salt is a cornerstone of arene chemistry. It is performed in the cold with a nitrite source (e.g., NaNO₂) and a strong acid to generate the highly reactive Ar-N₂⁺ intermediate.

  • Iodide Substitution: The diazonium group is an excellent leaving group (N₂ gas). Its displacement with an iodide ion (from KI or NaI) is an efficient method for introducing iodine onto the aromatic ring with precise regiochemical control.

The following diagram illustrates this conceptual workflow.

G Start 2-Amino-6-methylbenzoic Acid Step1 Esterification (MeOH, H+) Start->Step1 Intermediate1 Methyl 2-amino-6-methylbenzoate Step1->Intermediate1 Step2 Diazotization (NaNO₂, HCl, 0-5°C) Intermediate1->Step2 Intermediate2 Diazonium Salt Intermediate Step2->Intermediate2 Step3 Iodide Displacement (KI) Intermediate2->Step3 Product Methyl 2-iodo-6-methylbenzoate Step3->Product Purification Workup & Purification (Extraction, Chromatography) Product->Purification Final Final Product (≥95% Purity) Purification->Final

Caption: Conceptual workflow for the synthesis of Methyl 2-iodo-6-methylbenzoate.

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Profile: The compound is associated with specific GHS hazard statements. Users must consult the Safety Data Sheet (SDS) before handling.[2]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

  • Storage: The recommended storage condition is 4°C to minimize degradation over time.[2]

Hazard ClassGHS StatementDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, structure, and purity of Methyl 2-iodo-6-methylbenzoate is essential for its reliable use in subsequent reactions. A multi-technique approach provides a self-validating system where each analysis offers orthogonal, confirmatory data. The availability of various spectral data for this compound has been noted.[3]

Protocol Justification:

  • Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight. The expected molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of 276.07. The isotopic pattern of iodine is also characteristic.

  • Nuclear Magnetic Resonance (¹H NMR): This confirms the specific arrangement of protons. For this molecule, one would expect distinct signals for the aromatic protons, the ester methyl group (O-CH₃), and the ring-attached methyl group (Ar-CH₃), with characteristic chemical shifts and coupling patterns.

  • Infrared Spectroscopy (FT-IR): This identifies key functional groups. A strong carbonyl (C=O) stretch for the ester group is expected around 1720-1740 cm⁻¹, along with C-H stretches and aromatic ring vibrations.

  • Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography is used to determine the purity of the sample, ensuring it meets the required specification (e.g., ≥95%).

G cluster_analysis Analytical Techniques cluster_validation Validation Points Sample Synthesized Product MS Mass Spec (MS) Sample->MS NMR ¹H NMR Spectroscopy Sample->NMR IR FT-IR Spectroscopy Sample->IR Purity HPLC / GC Sample->Purity MW_Confirm Correct Molecular Weight? MS->MW_Confirm Struct_Confirm Correct Structure? NMR->Struct_Confirm FG_Confirm Correct Functional Groups? IR->FG_Confirm Purity_Confirm Purity ≥ 95%? Purity->Purity_Confirm Final Validated Reagent MW_Confirm->Final Struct_Confirm->Final FG_Confirm->Final Purity_Confirm->Final

Caption: A self-validating workflow for the quality control of Methyl 2-iodo-6-methylbenzoate.

Applications in Research and Development

The true value of Methyl 2-iodo-6-methylbenzoate lies in its application as a versatile building block. The reactive carbon-iodine bond is central to its utility, allowing for the construction of more complex molecules.

Utility in Cross-Coupling Reactions

Drawing parallels from its close analog, methyl 2-iodobenzoate, this compound is an excellent substrate for palladium- or copper-catalyzed cross-coupling reactions.[4] These reactions are fundamental to modern synthetic chemistry.

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the synthesis of biaryl compounds.

  • Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes, which are precursors to conjugated polymers and materials with interesting electronic properties.[4]

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products, a common motif in pharmaceuticals.

The presence of the ortho-methyl group can sterically influence these reactions, potentially leading to unique selectivity or reactivity compared to its unsubstituted counterpart. This is a key consideration for medicinal chemists designing sterically hindered molecules to achieve specific binding profiles.

Role as a Pharmaceutical and Materials Science Intermediate

Substituted benzoic acid esters are prevalent scaffolds in drug discovery and materials science. This compound serves as a precursor to:

  • Active Pharmaceutical Ingredients (APIs): The biaryl and N-aryl structures derived from it are common in modern pharmaceuticals.

  • Organic Electronic Materials: It can be used to synthesize small molecules and oligomers for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[4]

  • Functional Monomers: Further functionalization can lead to novel monomers for creating advanced polymers with tailored thermal or optical characteristics.[4]

Conclusion

Methyl 2-iodo-6-methylbenzoate, with a molecular weight of 276.07 g/mol , is more than a simple chemical; it is a potent and versatile tool for chemical innovation. Its well-defined structure, characterized by a reactive iodine atom and a sterically influential methyl group, makes it an invaluable intermediate for researchers in drug development, materials science, and organic synthesis. A thorough understanding of its properties, safe handling protocols, and analytical validation is paramount to harnessing its full synthetic potential. This guide provides the foundational knowledge and practical insights necessary for its effective and safe utilization in a professional research environment.

References

  • Merck.
  • NIST.
  • NIST. Methyl-2-iodobenzoate Mass Spectrum. NIST Chemistry WebBook.
  • ChemScene.
  • Sigma-Aldrich.
  • PubChem. Methyl 2-iodo-3-methylbenzoate.
  • BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)
  • Google Patents.
  • Chemsrc.
  • Wikipedia.
  • Google Patents. Preparation method of 2-methoxy-6-methylbenzoic acid.
  • PubChem. Benzoic acid, 2-iodo-, methyl ester.
  • ChemicalBook.

Sources

Methyl 2-iodo-6-methylbenzoate structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-Iodo-6-Methylbenzoate

Introduction

In the landscape of synthetic chemistry and drug development, the precise structural characterization of novel compounds and key intermediates is not merely a procedural step but the bedrock of scientific integrity and reproducibility. Methyl 2-iodo-6-methylbenzoate, a substituted aromatic ester, serves as a valuable building block in organic synthesis. Its utility is predicated on the specific arrangement of its functional groups—the methyl ester, the iodine atom, and the methyl group—on the benzene ring. An error in identifying this substitution pattern can lead to the synthesis of incorrect target molecules, wasting significant resources and invalidating subsequent biological or material science data.

This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of methyl 2-iodo-6-methylbenzoate. As a senior application scientist, my objective is not to present a rigid sequence of steps, but to articulate a logical and self-validating analytical workflow. We will explore the causality behind the choice of each spectroscopic technique, demonstrating how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of Nuclear Magnetic Resonance (NMR) experiments are synergistically employed to build an unassailable structural proof, moving from molecular formula to the precise three-dimensional arrangement of atoms.

Molecular Overview and the Analytical Challenge

Before embarking on the elucidation, it is essential to have the basic molecular parameters. Methyl 2-iodo-6-methylbenzoate is a compound where steric and electronic effects from the ortho substituents significantly influence its chemical properties and, pertinently for our task, its spectroscopic signatures.

Table 1: Physicochemical Properties of Methyl 2-Iodo-6-Methylbenzoate

Property Value Reference(s)
Molecular Formula C₉H₉IO₂ [1][2]
Molecular Weight 276.07 g/mol [1][2]
Appearance Solid [3]
Density 1.666 g/cm³ [2]

| Boiling Point | 269.9 °C at 760 mmHg |[2] |

The primary analytical challenge is to definitively confirm the 1,2,6-substitution pattern of the functional groups on the aromatic ring and distinguish it from other possible isomers, such as methyl 3-iodo-2-methylbenzoate or methyl 2-iodo-5-methylbenzoate. This confirmation requires more than just identifying the constituent parts; it demands a complete mapping of the molecular connectivity. The steric hindrance caused by the two bulky groups (iodo and methyl) flanking the methyl ester introduces conformational restrictions that can be probed spectroscopically.[4][5]

The Integrated Spectroscopic Strategy

A robust structure elucidation protocol relies on an orthogonal and synergistic application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their collective data should converge on a single, unambiguous structure. Our strategy is designed to be efficient and conclusive.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Definitive Structural Mapping MS Mass Spectrometry (EI-MS) Determine Molecular Weight & Formula IR Infrared Spectroscopy (FT-IR) Identify Key Functional Groups MS->IR Confirms functional groups match molecular formula NMR_1D 1D NMR (¹H, ¹³C) Map Proton/Carbon Environments IR->NMR_1D NMR confirms C=O, C-H types NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D Provides basis for connectivity mapping Conclusion Final Structure Confirmation Unambiguous Elucidation NMR_2D->Conclusion Provides definitive structural proof

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS) Analysis

Causality: The first step in analyzing an unknown compound is to determine its molecular weight and, if possible, its molecular formula. Electron Ionization Mass Spectrometry (EI-MS) is the ideal starting point as it provides the mass of the molecular ion (M⁺˙) and yields information-rich fragmentation patterns that offer initial structural clues.[6][7]

Experimental Protocol: EI-MS
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.[6]

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Data Interpretation and Expected Results

The mass spectrum serves as a self-validating system. The highest mass peak should correspond to the molecular weight, and the observed fragments should represent logical losses from this parent structure.[8]

Table 2: Predicted EI-MS Fragmentation for Methyl 2-Iodo-6-Methylbenzoate

m/z Value Ion Identity Interpretation
276 [M]⁺˙ Molecular ion peak, confirming the molecular weight of 276 g/mol .
245 [M - OCH₃]⁺ Loss of the methoxy radical from the ester group.
217 [M - COOCH₃]⁺ Loss of the carbomethoxy radical.
149 [M - I]⁺ Loss of the iodine radical, resulting in the methyl 2-methylbenzoate cation.
119 [C₈H₇O]⁺ Subsequent loss of CO from the [M - I]⁺ fragment.

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkyl-substituted benzene rings. |

The presence of a peak at m/z 276 confirms the molecular weight. The loss of an iodine atom (127 amu) is a characteristic fragmentation for iodo-aromatics and provides strong evidence for its presence.[9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] For methyl 2-iodo-6-methylbenzoate, we expect to confirm the presence of the aromatic ring and the ester group. Aromatic esters characteristically exhibit three strong peaks, a pattern sometimes referred to as the "Rule of Three".[12]

Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to bring the sample into contact with the crystal and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: Baseline-correct and analyze the spectrum to identify characteristic absorption frequencies.

Data Interpretation and Expected Results

Table 3: Predicted FT-IR Absorption Bands for Methyl 2-Iodo-6-Methylbenzoate

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic C-H
2960-2850 C-H Stretch Aliphatic C-H (from -CH₃ groups)
~1730-1715 C=O Stretch Conjugated Ester Carbonyl[13]
~1600, ~1475 C=C Stretch Aromatic Ring
~1300-1250 C-O Stretch (asymmetric) Ester (Ar-CO-O)

| ~1150-1100 | C-O Stretch (symmetric) | Ester (O-CH₃) |

The definitive observation of a strong carbonyl (C=O) stretch around 1720 cm⁻¹ alongside two distinct C-O stretches confirms the ester functionality.[12][14] Aromatic C=C and C-H stretches further corroborate the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

Causality: While MS and IR confirm the formula and functional groups, NMR spectroscopy provides the detailed atomic connectivity map required to establish the exact isomeric structure. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.[9][15]

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.[16]

  • Concentration: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.[17]

  • Reference: The solvent peak will serve as a secondary reference, but adding a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) is standard practice.

  • Filtration: Filter the sample into a clean, dry 5 mm NMR tube to a height of ~4-5 cm to remove any particulate matter.[17]

  • Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

1D NMR Analysis: ¹H and ¹³C Spectra

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity). The ¹³C NMR spectrum provides complementary information for the carbon skeleton.

Expected ¹H NMR Data (400 MHz, CDCl₃):

  • Aromatic Region (δ 7.0-7.8 ppm): Three protons are expected on the ring. The proton at C4, situated between two carbons, will likely be a triplet. The protons at C3 and C5 will be doublets, coupled to the C4 proton.

  • Ester Methyl (δ ~3.9 ppm): A sharp singlet integrating to 3 protons.

  • Aromatic Methyl (δ ~2.5 ppm): A sharp singlet integrating to 3 protons, shifted downfield due to its attachment to the aromatic ring.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

  • Nine distinct carbon signals are expected.

  • Carbonyl Carbon (δ ~168 ppm): The ester carbonyl carbon.

  • Aromatic Carbons (δ ~125-140 ppm): Six signals for the aromatic carbons. The carbons directly attached to the iodine (C2) and the ester group (C1) will be significantly shifted.

  • Ester Methyl Carbon (δ ~52 ppm): The -OCH₃ carbon.

  • Aromatic Methyl Carbon (δ ~20-25 ppm): The ring-attached -CH₃ carbon.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

Position Atom Predicted ¹H Shift (ppm), Multiplicity, J (Hz) Predicted ¹³C Shift (ppm)
1 C - ~135
2 C - ~95 (I-substituted C)
3 C-H ~7.3 (d, J ≈ 7.6) ~130
4 C-H ~7.1 (t, J ≈ 7.8) ~128
5 C-H ~7.4 (d, J ≈ 8.0) ~132
6 C - ~140
7 (C=O) C - ~168
8 (-OCH₃) C-H ~3.9 (s) ~52

| 9 (-CH₃) | C-H | ~2.5 (s) | ~23 |

2D NMR Analysis: Establishing Definitive Connectivity

While 1D NMR provides strong evidence, 2D NMR is required for absolute, undeniable proof of the substitution pattern. It validates the assignments made from 1D spectra.[18][19]

G cluster_nmr 2D NMR Elucidation Workflow COSY COSY (H-H Correlation) Identifies adjacent protons Aromatic_H Aromatic Protons (H3, H4, H5) COSY->Aromatic_H Confirms H3-H4-H5 spin system HSQC HSQC (¹J C-H Correlation) Links protons to their carbons Final_Assignment Unambiguous Assignment of Substitution Pattern HSQC->Final_Assignment Assigns C3, C4, C5 HSQC->Final_Assignment Assigns C8, C9 HMBC HMBC (²⁻³J C-H Correlation) Maps the molecular skeleton HMBC->Final_Assignment KEY: Links all fragments and proves connectivity Aromatic_H->COSY Aromatic_H->HSQC Aromatic_H->HMBC Aromatic_C Aromatic Carbons (C1-C6) Aromatic_C->HSQC Aromatic_C->HMBC Methyl_H Methyl Protons (H8, H9) Methyl_H->HSQC Methyl_H->HMBC Methyl_C Methyl/Carbonyl Carbons (C7, C8, C9) Methyl_C->HSQC Methyl_C->HMBC

Caption: Logical flow of the 2D NMR experimental strategy.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see a cross-peak between H3 and H4, and between H4 and H5. This confirms that these three protons form a contiguous chain on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J coupling).[20] It will show cross-peaks for H3-C3, H4-C4, H5-C5, H8-C8, and H9-C9. This allows for the definitive assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this problem, as it reveals long-range correlations (2-3 bonds) between protons and carbons.[18][20] These correlations piece the entire molecular puzzle together.

Key Expected HMBC Correlations to Prove the Structure:

  • Ester Connectivity: The ester methyl protons (H8, δ ~3.9) will show a strong correlation to the carbonyl carbon (C7, δ ~168) and the ester methyl carbon (C8, δ ~52).

  • Methyl Group Placement: The aromatic methyl protons (H9, δ ~2.5) are the key. They should show correlations to the quaternary carbon they are attached to (C6, δ ~140) and the two adjacent carbons, C1 (δ ~135) and C5 (δ ~132). This three-bond correlation to C1 is critical proof of the 1,2,6-pattern.

  • Iodine and Ester Placement: The aromatic proton H5 (δ ~7.4) should show a correlation to the key quaternary carbon C1, which is attached to the ester. The other aromatic proton, H3 (δ ~7.3), will show a correlation to C1 and the iodine-bearing carbon C2 (δ ~95). These correlations, combined with the data from H9, lock the positions of all substituents.

Final Structure Confirmation and Conclusion

The structure of methyl 2-iodo-6-methylbenzoate is unequivocally confirmed by the convergence of all spectroscopic data.

  • MS established the correct molecular formula, C₉H₉IO₂.

  • FT-IR confirmed the presence of an aromatic ester.

  • ¹H and ¹³C NMR provided the number and type of proton and carbon environments consistent with the proposed structure.

  • COSY NMR demonstrated the connectivity of the H3-H4-H5 aromatic spin system.

  • HSQC NMR linked these protons to their respective carbons.

  • HMBC NMR provided the definitive long-range correlations that connected the aromatic methyl group to C6 and C1, and connected the aromatic protons to the quaternary carbons, leaving no ambiguity about the 1,2,6-substitution pattern.

This multi-technique, self-validating workflow exemplifies the rigorous standards required in modern chemical science. By understanding the causality behind each analytical choice and integrating the resulting data, researchers can proceed with absolute confidence in the identity and purity of their materials, ensuring the integrity of their downstream research and development efforts.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-Iodobenzoate.
  • Google Patents. (n.d.). CN106608823A - Production technology of methyl 2-iodobenzoate.
  • AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

  • PubMed. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

  • Chemsrc. (2025). Methyl 2-iodo-6-methylbenzoate | CAS#:103440-55-7. Retrieved from [Link]

  • ResearchGate. (n.d.). HSQC and HMBC spectra of benzyl benzoate. Retrieved from [Link]

  • PubMed. (n.d.). Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (2010). Comparison of molecular structure of alkali metal ortho substituted benzoates. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Nature of the ortho effect. III. Acid hydrolysis of ortho-substituted benzoates and esterification of ortho-substituted benzoic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • YouTube. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [Link]

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Retrieved from [Link]

Sources

Strategic Synthesis of Methyl 2-iodo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-iodo-6-methylbenzoate is a high-value pharmacophore scaffold, particularly useful as a sterically congested electrophile in Suzuki-Miyaura and Sonogashira cross-coupling reactions.[1][2] Its synthesis presents a specific challenge: the 2,6-disubstitution pattern .[1][2]

This steric crowding ("The Ortho Effect") renders standard electrophilic aromatic substitution (EAS) unreliable for iodination due to poor regioselectivity, and makes classic Fischer esterification kinetically sluggish.[1][2]

This guide details the "Sandmeyer-Alkylation" Protocol , a two-stage workflow designed to maximize regiocontrol and yield.[1][2] By utilizing 2-amino-6-methylbenzoic acid as the starting material, we leverage the directing power of the amine for iodination before locking the carboxylate with a steric-insensitive alkylation strategy.[2]

Retrosynthetic Analysis & Strategy

The selection of the synthetic route is governed by two factors: Regiospecificity and Steric Hindrance .[2]

Why Direct Iodination Fails

Attempting to iodinate methyl 2-methylbenzoate directly usually results in a mixture of isomers (predominantly the 5-iodo product) because the ester group is deactivating and meta-directing, while the methyl group is activating and ortho/para-directing.[1][2] The 2-position is sterically crowded and electronically disfavored compared to the 5-position.[1][2]

The Superior Route: The Sandmeyer Sequence

We utilize 2-amino-6-methylbenzoic acid (6-methylanthranilic acid).[1][2] The amino group provides a reliable handle for ipso-substitution via a diazonium intermediate.[1][2]

Retrosynthesis cluster_0 Preferred Route (Sandmeyer) cluster_1 Avoided Route (Direct Iodination) Target Methyl 2-iodo-6-methylbenzoate (Target) Intermediate 2-iodo-6-methylbenzoic acid Target->Intermediate Esterification (MeI/Base) AltStart Methyl 2-methylbenzoate Target->AltStart Iodination (Low Selectivity!) Start 2-amino-6-methylbenzoic acid (Commercial Precursor) Intermediate->Start Sandmeyer (NaNO2/KI)

Figure 1: Retrosynthetic strategy highlighting the failure mode of direct iodination vs. the reliability of the Sandmeyer approach.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-iodo-6-methylbenzoic acid

Reaction Type: Sandmeyer Reaction (Diazotization / Iodination) Principle: Conversion of a primary aromatic amine to a diazonium salt, followed by radical substitution with iodide.[1][2]

Materials
ReagentEquiv.Role
2-amino-6-methylbenzoic acid 1.0Starting Material
Sodium Nitrite (NaNO₂) 1.1Diazotizing Agent
Hydrochloric Acid (6M) ExcessProton Source / Solvent
Potassium Iodide (KI) 2.5Iodine Source
Urea Cat.[1][2]Scavenger (excess HNO₂)
Step-by-Step Methodology
  • Solubilization: In a 500 mL 3-neck round-bottom flask (RBF) equipped with an internal thermometer and overhead stirrer, suspend 2-amino-6-methylbenzoic acid (10.0 g, 66 mmol) in 6M HCl (40 mL).

    • Note: If the amine does not dissolve, warm slightly to 40°C, then cool rapidly to precipitate the fine hydrochloride salt.[1][2] This increases surface area for the next step.[1][2]

  • Diazotization (Critical Control Point): Cool the suspension to -5°C to 0°C using an ice/salt bath.

    • Add a solution of NaNO₂ (5.0 g, 72.6 mmol) in water (15 mL) dropwise via addition funnel.[1][2]

    • Rate Limit: Maintain internal temp < 5°C. Exceeding this causes phenol byproduct formation.[1][2]

    • Stir for 30 mins at 0°C. The solution should become clear/translucent yellow.

  • Quenching Excess Nitrite: Add solid Urea (approx.[1][2] 0.5 g) until a starch-iodide paper test is negative (no immediate blue/black color).[1][2]

  • Iodination: Prepare a solution of KI (27.4 g, 165 mmol) in water (40 mL).

    • Add the cold diazonium solution into the KI solution (inverse addition) at room temperature with vigorous stirring.

    • Observation: Immediate evolution of N₂ gas and formation of a dark oily solid.[2]

    • Safety: Ensure adequate venting for N₂ gas.[1][2]

  • Workup: Heat the mixture to 60°C for 1 hour to ensure complete decomposition of diazonium species.

    • Cool to RT. Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with saturated Na₂S₂O₃ (Sodium Thiosulfate) to remove free iodine (organic layer turns from purple/brown to yellow).[1][2]

    • Dry over MgSO₄, filter, and concentrate.[1][2]

    • Recrystallization: Recrystallize from Ethanol/Water to yield off-white needles.[1][2]

Phase 2: Esterification to Methyl 2-iodo-6-methylbenzoate

Reaction Type: Nucleophilic Acyl Substitution (Alkylation of Carboxylate) Principle: Steric hindrance at the 2,6-positions prevents standard acid-catalyzed (Fischer) esterification.[1][2] We must use an Sɴ2 attack of the carboxylate anion on a methylating agent.[2]

Materials
ReagentEquiv.Role
2-iodo-6-methylbenzoic acid 1.0Substrate
Methyl Iodide (MeI) 1.5Electrophile
Potassium Carbonate (K₂CO₃) 2.0Base
DMF (Anhydrous) SolventPolar Aprotic Medium
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL RBF under Argon/Nitrogen atmosphere.

  • Deprotonation: Dissolve 2-iodo-6-methylbenzoic acid (product from Phase 1, e.g., 10.0 g) in anhydrous DMF (50 mL).

    • Add finely ground K₂CO₃ (2.0 equiv).[1][2] Stir at RT for 15 mins.[1][2]

    • Mechanistic Insight: The base deprotonates the acid to form the carboxylate anion.[2] DMF solvates the cation (K+), leaving the "naked" carboxylate highly nucleophilic.[1][2]

  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.[1][2]

    • Caution: MeI is volatile and carcinogenic.[1][2] Use a fume hood.[1][2]

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:2).[1][2] The acid spot (baseline) should disappear, replaced by a high Rf spot (ester).[1][2]

  • Workup:

    • Pour the reaction mixture into ice-water (200 mL). The ester may precipitate as a solid or oil.[1][2]

    • Extract with Diethyl Ether (3 x 50 mL).[1][2]

    • Wash organics with Water (2x) and Brine (1x) to remove DMF.[1][2]

    • Dry over Na₂SO₄ and concentrate.[1][2][3][4]

  • Purification:

    • If the product is an oil: High-vacuum distillation (bp approx 110-115°C @ 1 mmHg).[1][2]

    • If solid: Recrystallization from Hexane.[1][2]

Mechanistic Visualization

The following diagram illustrates the critical electron flow in the Sandmeyer step, specifically the radical mechanism facilitated by iodide electron transfer.

Mechanism cluster_safety Safety Critical Step1 Diazonium Formation (Ar-NH2 -> Ar-N2+) Step2 Single Electron Transfer (SET) from Iodide Step1->Step2 + KI Step3 Aryl Radical (Ar•) + N2 Step2->Step3 - N2 (gas) Step4 Iodine Abstraction (Ar-I) Step3->Step4 + I•

Figure 2: Mechanistic flow of the Sandmeyer iodination.[1][2] Note the radical intermediate which requires temperature control to prevent side reactions.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Diazonium decompositionEnsure temp < 5°C during NaNO₂ addition. Do not rush.
Phenol Impurity Water attack on diazoniumKeep reaction acidic; ensure KI is added immediately after diazotization completion.[1][2]
Incomplete Esterification Steric hindranceDo not use MeOH/H₂SO₄.[1][2] Ensure K₂CO₃ is finely ground.[1][2] Switch solvent to DMF or NMP.[1][2]
Dark Product Color Free IodineWash organic layer thoroughly with saturated Sodium Thiosulfate.[1][2]

References

  • Sandmeyer Reaction Basics: Organic Syntheses, Coll. Vol. 2, p. 351 (1943); Vol. 11, p. 66 (1931).[1][2] (Standard protocol for o-iodobenzoic acid derivatives). [1][2]

  • Esterification of Hindered Acids: "Newman's Rule of Six" & Alkylation Protocols.[1][2] Journal of Organic Chemistry, 1978, 43, 14, 2923–2925.[1][2] (Discusses steric limits of Fischer esterification).

  • Methyl Iodide/Base Protocol: Organic Syntheses, Coll. Vol. 4, p. 261 (1963).[1][2] (General procedure for esterification using halides). [1][2]

  • Palladium Coupling Context: Chemical Reviews, 1995, 95, 7, 2457–2483.[1][2] (Miyaura & Suzuki review highlighting the utility of aryl iodides).[1][2]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-iodo-6-methylbenzoate: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-iodo-6-methylbenzoate is a key building block in modern synthetic organic chemistry, particularly valued in the synthesis of complex pharmaceutical intermediates and novel materials. Its utility stems from the strategic placement of the iodo and methyl groups on the benzoate core, which allows for diverse downstream functionalization through cross-coupling reactions and other transformations. This guide provides a detailed exploration of the primary synthetic pathways to this versatile compound, focusing on the selection of starting materials and the rationale behind the experimental protocols.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of Methyl 2-iodo-6-methylbenzoate can be approached from two principal starting materials, each presenting a unique set of advantages and challenges. The choice of route often depends on factors such as the availability and cost of the starting material, desired purity, scalability, and the specific capabilities of the laboratory.

The two primary retrosynthetic disconnections lead back to:

  • 2-Methylbenzoic Acid (o-Toluic Acid): A readily available and cost-effective starting material. This route involves an initial iodination step followed by esterification.

  • 2-Amino-6-methylbenzoic Acid: This precursor allows for a Sandmeyer-type reaction sequence, offering a different regiochemical control compared to direct iodination.

The following sections will delve into the specifics of each synthetic strategy, providing detailed protocols and mechanistic insights.

Route 1: Synthesis from 2-Methylbenzoic Acid

This is a classical and direct approach. The overall transformation is a two-step process: ortho-iodination of the aromatic ring followed by Fischer esterification of the carboxylic acid.

Route 1 2-Methylbenzoic Acid 2-Methylbenzoic Acid 2-Iodo-6-methylbenzoic Acid 2-Iodo-6-methylbenzoic Acid 2-Methylbenzoic Acid->2-Iodo-6-methylbenzoic Acid Iodination Methyl 2-iodo-6-methylbenzoate Methyl 2-iodo-6-methylbenzoate 2-Iodo-6-methylbenzoic Acid->Methyl 2-iodo-6-methylbenzoate Esterification

Figure 1: Synthetic workflow starting from 2-Methylbenzoic Acid.

Step 1: Ortho-Iodination of 2-Methylbenzoic Acid

The introduction of an iodine atom at the position ortho to the carboxylic acid group in 2-methylbenzoic acid is a critical and often challenging step. The directing effects of the carboxyl and methyl groups can lead to a mixture of isomers. However, modern catalytic methods have significantly improved the selectivity of this transformation.[1][2][3][4][5]

Mechanistic Considerations:

Direct iodination of benzoic acids can be facilitated by iridium or palladium catalysts.[1][3][4] The carboxylic acid group acts as a directing group, coordinating to the metal center and facilitating C-H activation at the ortho position. This is followed by oxidative addition and reductive elimination to afford the iodinated product. In the absence of such catalysts, electrophilic iodination tends to be less selective.

Experimental Protocol: Iridium-Catalyzed Ortho-Iodination [4][5]

  • To a reaction vessel, add 2-methylbenzoic acid (1 equivalent), an iridium catalyst such as [Ir(cod)Cl]₂ (catalytic amount), and a suitable solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Add an iodine source, for instance, N-iodosuccinimide (NIS).

  • The reaction is typically carried out at room temperature and does not require an inert atmosphere.[5]

  • Stir the reaction mixture for the specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up by removing the solvent, followed by an appropriate extraction and purification procedure, usually silica gel chromatography, to isolate the 2-iodo-6-methylbenzoic acid.

Step 2: Fischer Esterification

The conversion of the carboxylic acid to its corresponding methyl ester is a standard Fischer esterification reaction.[6][7][8][9]

Mechanistic Considerations:

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

Experimental Protocol: Esterification of 2-Iodo-6-methylbenzoic Acid [6]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodo-6-methylbenzoic acid (1 equivalent) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.[8][9]

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent like diethyl ether and washed with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Methyl 2-iodo-6-methylbenzoate.

  • Purification is typically achieved by silica gel column chromatography.

Parameter Iodination Esterification
Key Reagents 2-Methylbenzoic acid, Iridium catalyst, NIS2-Iodo-6-methylbenzoic acid, Methanol, H₂SO₄
Solvent HFIPMethanol
Temperature Room TemperatureReflux
Typical Yield 70-98% (for similar substrates)[1]>90%[6]

Table 1: Summary of Reaction Conditions for Route 1.

Route 2: Synthesis from 2-Amino-6-methylbenzoic Acid

This alternative route utilizes a Sandmeyer-type reaction, which is a powerful method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.

Route 2 2-Amino-6-methylbenzoic Acid 2-Amino-6-methylbenzoic Acid Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-6-methylbenzoic Acid->Diazonium Salt Intermediate Diazotization 2-Iodo-6-methylbenzoic Acid 2-Iodo-6-methylbenzoic Acid Diazonium Salt Intermediate->2-Iodo-6-methylbenzoic Acid Iodination (Sandmeyer) Methyl 2-iodo-6-methylbenzoate Methyl 2-iodo-6-methylbenzoate 2-Iodo-6-methylbenzoic Acid->Methyl 2-iodo-6-methylbenzoate Esterification

Figure 2: Synthetic workflow starting from 2-Amino-6-methylbenzoic Acid.

Step 1 & 2: Diazotization and Iodination

The first two steps of this route are often performed in a one-pot fashion. The amino group is first converted to a diazonium salt, which is then displaced by an iodide ion.

Mechanistic Considerations:

The diazotization reaction involves the treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the subsequent Sandmeyer reaction, the diazonium group, being an excellent leaving group (N₂), is replaced by an iodide from a source like potassium iodide.

Experimental Protocol: Sandmeyer Iodination

  • Dissolve 2-amino-6-methylbenzoic acid (1 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric or sulfuric acid) and cool the mixture in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • After stirring for a short period, a solution of potassium iodide in water is added to the diazonium salt solution.

  • The reaction mixture is then allowed to warm to room temperature and may require heating to drive the reaction to completion.

  • The product, 2-iodo-6-methylbenzoic acid, is then isolated by extraction and purified.

Step 3: Esterification

The final step is the esterification of the 2-iodo-6-methylbenzoic acid with methanol, which follows the same protocol as described in Route 1.

Parameter Diazotization/Iodination Esterification
Key Reagents 2-Amino-6-methylbenzoic acid, NaNO₂, KI, Acid2-Iodo-6-methylbenzoic acid, Methanol, H₂SO₄
Solvent Water/AcidMethanol
Temperature 0-5 °C then warming/heatingReflux
Typical Yield Moderate to good>90%

Table 2: Summary of Reaction Conditions for Route 2.

Comparative Analysis of Synthetic Routes

Factor Route 1 (from 2-Methylbenzoic Acid) Route 2 (from 2-Amino-6-methylbenzoic Acid)
Starting Material Readily available and inexpensive.Less common and potentially more expensive.
Regioselectivity Can be challenging, may require specialized catalysts for high ortho-selectivity.[1][3][4]Excellent regiochemical control, as the iodine is introduced specifically at the position of the former amino group.
Reaction Conditions Iodination can be performed under mild, room temperature conditions with the right catalyst.[5]Diazotization requires low temperatures and careful control. The Sandmeyer reaction may require heating.
Scalability Potentially more scalable, especially with optimized catalytic systems.The handling of diazonium salts on a large scale can pose safety challenges.
Overall Yield Can be very high with modern catalytic methods.[1]Can be variable depending on the stability of the diazonium salt.

Table 3: Comparison of the two synthetic routes.

Conclusion

The synthesis of Methyl 2-iodo-6-methylbenzoate is achievable through multiple synthetic pathways, with the choice of starting material being a critical decision point. The route starting from 2-methylbenzoic acid is attractive due to the low cost and availability of the starting material, and with the advent of advanced catalytic systems for ortho-iodination, high yields and selectivity can be achieved.[1][4][5] The pathway from 2-amino-6-methylbenzoic acid offers superior regiochemical control via the Sandmeyer reaction but may be limited by the availability of the starting material and the challenges associated with handling diazonium salts on a larger scale.

For researchers and drug development professionals, the selection of the optimal synthetic route will depend on a careful evaluation of the factors outlined in this guide, including cost, scalability, and the desired level of purity for the final product.

References

  • Nine Chongqing Chemdad Co., Ltd. Methyl 2-iodobenzoate. [Link]

  • Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Google Patents. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
  • Preparation of Methyl Benzoate. [Link]

  • Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]

  • Google Patents. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • ACS Publications. Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. [Link]

  • ResearchGate. History of ortho-iodination of benzoic acid derivatives at a glance. [Link]

  • ResearchGate. Ortho-iodination of aromatic carboxylic acids in aqueous media. [Link]

  • Wiley Online Library. IrIII‐Catalyzed Selective ortho‐Monoiodination of Benzoic Acids with Unbiased C−H Bonds. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • ACS Publications. Notes: Iodination of Benzoic Acid in Acetic-Sulfuric Acid Mixture Containing Iodate. [Link]

  • Europe PMC. IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-iodo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 2-iodo-6-methylbenzoate (CAS No. 103440-55-7). In the absence of extensive published quantitative solubility data for this specific compound, this document serves as a foundational resource, offering a scientifically grounded framework for predicting, determining, and understanding its solubility profile. We will delve into the physicochemical properties of the molecule, apply the "like dissolves like" principle to forecast its behavior in various common laboratory solvents, and provide detailed, self-validating experimental protocols for the quantitative determination of its solubility.[1][2][3] This guide is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter in process chemistry, formulation development, and drug discovery.

Introduction: The Importance of Solubility Data

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property. For a compound like methyl 2-iodo-6-methylbenzoate, which serves as a key building block in organic synthesis, understanding its solubility is paramount for several reasons:

  • Reaction Condition Optimization: The choice of solvent can significantly impact reaction rates, yields, and impurity profiles. A solvent that appropriately dissolves the reactants is often essential for a successful chemical transformation.

  • Purification Strategy: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[4]

  • Formulation and Drug Delivery: In the pharmaceutical sciences, the aqueous solubility of an active pharmaceutical ingredient (API) or an intermediate can influence its bioavailability and the choice of delivery vehicle.[5]

This guide will provide the theoretical and practical knowledge necessary to approach the solubility determination of methyl 2-iodo-6-methylbenzoate with scientific rigor.

Physicochemical Profile and Predicted Solubility

To predict the solubility of a compound, we must first understand its molecular structure and inherent physicochemical properties.

Table 1: Physicochemical Properties of Methyl 2-iodo-6-methylbenzoate

PropertyValueSource
CAS Number 103440-55-7[6][7]
Molecular Formula C₉H₉IO₂[6][7]
Molecular Weight 276.07 g/mol [6][7]
Calculated LogP 2.3862[6][7]
Topological Polar Surface Area (TPSA) 26.3 Ų[6]
Hydrogen Bond Donors 0[6]
Hydrogen Bond Acceptors 2 (the two oxygen atoms)[6]
Density 1.666 g/cm³[7]
Structural Analysis and Causality

Methyl 2-iodo-6-methylbenzoate is an aromatic ester. Its structure is characterized by:

  • A benzene ring , which is largely nonpolar and hydrophobic.

  • An ester functional group (-COOCH₃), which introduces polarity and potential for dipole-dipole interactions and hydrogen bond acceptance.[6]

  • An iodine atom and a methyl group , which add to the steric bulk and overall lipophilicity of the molecule.

The calculated LogP (octanol-water partition coefficient) of 2.3862 indicates a preference for a nonpolar environment (octanol) over a polar one (water), suggesting that the compound is lipophilic and will likely have low aqueous solubility.[6][7] The principle of "like dissolves like" dictates that a substance will dissolve best in a solvent with similar polarity.[1][2][3]

Predicted Solubility in Common Solvents

Based on the structural analysis, we can predict the general solubility behavior of methyl 2-iodo-6-methylbenzoate:

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Due to the significant nonpolar character of the iodinated benzene ring, the compound is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with the ester group, and their overall polarity is intermediate. Good to moderate solubility is anticipated. Ethyl acetate, being an ester itself, may be a particularly suitable solvent.[8]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule lacks hydrogen bond donors and has a large hydrophobic region.[6] Therefore, its solubility is expected to be very low in water. For a related compound, methyl 2-iodobenzoate, it is reported to be insoluble in water.[9] In alcohols like methanol and ethanol, solubility will likely be moderate, increasing with the nonpolar character of the alcohol (e.g., more soluble in isopropanol than in methanol).

Experimental Determination of Solubility

The following section outlines a robust, self-validating protocol for the quantitative determination of the solubility of methyl 2-iodo-6-methylbenzoate. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[10][11]

Workflow for Solubility Determination

The overall process for determining solubility is depicted in the following workflow diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calc Calculation A Select Solvent & Temperature B Add Excess Solute to Solvent A->B Causality: Ensure saturation is achievable C Agitate at Constant Temperature (e.g., 24-48 hours) B->C Causality: Allow system to reach thermodynamic equilibrium D Allow Solid to Settle C->D Self-Validation: Visual confirmation of excess solid E Filter or Centrifuge to get Saturated Solution D->E Causality: Isolate the liquid phase without suspended solids F Accurately Weigh an Aliquot of the Saturated Solution E->F Self-Validation: Precise measurement is key to accuracy G Evaporate Solvent F->G Causality: Isolate the dissolved solute H Weigh the Dry Solute Residue G->H Self-Validation: Weighing to a constant mass ensures complete drying I Calculate Solubility (g/100 mL or mol/L) H->I Causality: Convert raw data to standard solubility units

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checks and reasoning provided for each step.

Materials and Equipment:

  • Methyl 2-iodo-6-methylbenzoate (purity ≥95%)[6]

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Drying oven

Step-by-Step Methodology:

  • Preparation of the Slurry:

    • To a series of glass vials, add a precisely measured volume of the chosen solvent (e.g., 10.0 mL).

    • Add an excess amount of methyl 2-iodo-6-methylbenzoate to each vial. The key here is to ensure there is undissolved solid remaining at the end of the experiment, which is a visual confirmation that the solution is saturated.[10][12] A good starting point is to add enough solid to be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. For many organic compounds, 24 to 48 hours is adequate.[10] It is a good practice to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing, thus validating that equilibrium has been achieved.

    • Causality: Agitation ensures that the entire volume of the solvent is in continuous contact with the solid, maximizing the rate of dissolution.[13] Maintaining a constant temperature is critical as solubility is temperature-dependent.[12]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or room temperature syringe.

    • Immediately pass the solution through a syringe filter into a clean, pre-weighed container.

    • Causality: Filtration is a critical step to remove any undissolved microparticles, which would otherwise lead to an overestimation of the solubility.[13]

  • Quantification (Gravimetric Method):

    • Accurately weigh the container with the filtered saturated solution.

    • Gently evaporate the solvent under a stream of nitrogen or in a drying oven at a temperature well below the boiling point of the solute to avoid any loss of the compound.[5]

    • Once the solvent is removed, continue to dry the container with the solid residue in the oven until a constant weight is achieved (i.e., the weight does not change between subsequent measurements).[5] This is a self-validating step to ensure all solvent has been removed.

    • Accurately weigh the container with the dry solid residue.

  • Calculation:

    • Weight of the saturated solution = (Weight of container + solution) - (Weight of empty container)

    • Weight of the dissolved solute = (Weight of container + dry residue) - (Weight of empty container)

    • Weight of the solvent = (Weight of the saturated solution) - (Weight of the dissolved solute)

    • Solubility (g / 100 g solvent) = (Weight of the dissolved solute / Weight of the solvent) * 100

    • To convert to more common units like g/L or mol/L, the density of the solvent at the experimental temperature is required.

Alternative Quantification: UV-Vis Spectroscopy

For low solubility measurements or as an alternative to the gravimetric method, UV-Vis spectroscopy can be employed, provided the compound has a distinct chromophore. Aromatic compounds like methyl 2-iodo-6-methylbenzoate typically exhibit strong UV absorbance.[14][15]

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.

  • Measure Absorbance: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).[16]

  • Plot the Curve: Plot absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

  • Analyze the Saturated Solution: After the equilibration and filtration steps, dilute an aliquot of the saturated solution to a concentration that falls within the range of your calibration curve.

  • Determine Concentration: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. From this, the concentration of the original saturated solution can be calculated.

Data Presentation and Interpretation

All experimentally determined solubility data should be recorded in a structured format to allow for easy comparison and interpretation.

Table 2: Template for Recording Solubility Data of Methyl 2-iodo-6-methylbenzoate

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
Water25Gravimetric
Methanol25Gravimetric
Ethanol25Gravimetric
Acetone25Gravimetric
Ethyl Acetate25Gravimetric
Dichloromethane25Gravimetric
Toluene25Gravimetric
Hexane25Gravimetric

Interpretation: The results from these experiments will provide a quantitative basis for solvent selection in various applications. For instance, a solvent that shows high solubility at an elevated temperature but low solubility at room temperature would be an excellent candidate for recrystallization.[4][17]

Safety and Handling

According to safety data sheets, methyl 2-iodo-6-methylbenzoate is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[18] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[18]

References

  • ChemScene. (n.d.). 103440-55-7 | Methyl 2-iodo-6-methylbenzoate.
  • CymitQuimica. (n.d.). CAS 103440-55-7: Methyl 2-iodo-6-methylbenzoate.
  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • NICEATM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Chemsrc. (2024). Methyl 2-iodo-6-methylbenzoate | CAS#:103440-55-7.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Loh, K. H., & Lollar, B. S. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 70(22), 4673–4678.
  • Rowan Scientific. (n.d.). Predicting Solubility.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • ResearchGate. (2024). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water.
  • ResearchGate. (2024). Good laboratory practice of equilibrium solubility measurement.
  • Pharmazone. (n.d.). Determination of Solubility by Gravimetric Method.
  • Oreate AI Blog. (2024). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility.
  • The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds [Video]. YouTube.
  • ResearchGate. (n.d.). The Experimental Determination of Solubilities.
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
  • Cheméo. (n.d.). Chemical Properties of Methyl-2-iodobenzoate (CAS 610-97-9).
  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab.
  • Lund University Publications. (n.d.).
  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
  • Ben's Chem Videos. (2022). Why does like dissolve like? [Video]. YouTube.
  • Scribd. (n.d.).
  • American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • ChemScene. (2024).
  • World Health Organization. (n.d.).
  • Reddit. (2019).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2018). Predict solubility of organic compounds?.
  • Chemistry LibreTexts. (2022). 4.4: UV-Visible Spectroscopy.
  • USP-NF. (2016). <1236> Solubility Measurements.
  • science-softCon. (n.d.).
  • Journal of Chemical Education. (n.d.).
  • IUPAC-NIST Solubility Data Series. (n.d.). INTRODUCTION: THE SOLUBILITY OF SOLIDS IN LIQUIDS.
  • Ammonium Iodide. (n.d.).
  • PubMed Central. (2021). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant.
  • LCGC International. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.

Sources

Technical Whitepaper: Structural Elucidation and 13C NMR Dynamics of Methyl 2-iodo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 13C NMR spectral characteristics of Methyl 2-iodo-6-methylbenzoate . This molecule represents a classic case study in "steric inhibition of resonance" and relativistic "heavy atom effects," making its spectral assignment non-trivial compared to standard benzoic acid derivatives.

For researchers and drug development professionals, understanding this scaffold is critical. The 2,6-disubstitution pattern forces the carbonyl group out of planarity with the aromatic ring, altering reactivity and spectral signatures. Furthermore, the presence of iodine introduces spin-orbit coupling effects that can lead to misinterpretation of the C-2 signal if standard electronegativity trends are assumed.

Theoretical Framework & Spectral Prediction

To accurately interpret the spectrum, one must account for two competing physical phenomena that deviate from standard additivity rules.

The Heavy Atom Effect (Spin-Orbit Coupling)

Contrary to the inductive effect of electronegative halogens (which typically deshield carbons, moving signals downfield), iodine exerts a massive shielding effect on the attached carbon (C-ipso).

  • Mechanism: The large electron cloud of iodine is subject to relativistic spin-orbit coupling.[1] This mixes the ground state with low-lying excited states, introducing a paramagnetic shielding term that opposes the external magnetic field.

  • Result: The C-I carbon (C2) will not appear at 150+ ppm (as expected for a halogenated carbon).[2] Instead, it will appear significantly upfield , typically between 90–100 ppm , often overlapping with solvent triplets or appearing in the "empty" region between aliphatic and aromatic signals.

Steric Inhibition of Resonance (The "Ortho Effect")

The methyl group at C6 and the iodine atom at C2 create a sterically congested environment for the ester moiety at C1.

  • Mechanism: To minimize steric clash, the carbonyl group rotates out of the plane of the benzene ring. This breaks the

    
    -conjugation between the aromatic system and the carbonyl.
    
  • Result:

    • Carbonyl (C=O): Loss of conjugation removes the electron-donating resonance from the ring. The signal shifts downfield (deshielded) towards ~169–171 ppm, resembling an aliphatic ester rather than a conjugated aromatic ester (~166 ppm).

    • Ring Carbons: The electronic communication between the ring and the ester is dampened.

Experimental Protocol: Acquisition & Processing

The presence of four quaternary carbons (C1, C2, C6, C=O) requires a modified acquisition protocol to ensure signal visibility and accurate integration.

Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) is the standard. Avoid DMSO-d
    
    
    
    unless solubility is an issue, as high viscosity broadens lines and solvent peaks may obscure the critical C-I signal.
  • Concentration: 30–50 mg in 0.6 mL solvent. High concentration is preferred to detect weak quaternary signals.

Acquisition Parameters (Critical)

Standard "quick" 13C scans often miss the C-I and C=O signals due to saturation.

  • Pulse Sequence: Inverse Gated Decoupling (if quantitative) or Standard Power-Gated.

  • Relaxation Delay (d1): Must be set to

    
     3-5 seconds.  Quaternary carbons have very long longitudinal relaxation times (
    
    
    
    ). Short delays lead to signal saturation and disappearance.
  • Spectral Width: -10 ppm to 220 ppm (to capture the carbonyl and potential upfield iodine effects).

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

Workflow Visualization

ExperimentalWorkflow Start Sample: Methyl 2-iodo-6-methylbenzoate Prep Prep: 50mg in CDCl3 (Avoid DMSO if possible) Start->Prep Param Set Parameters: d1 = 5.0s (Critical for C-I, C=O) NS = 1024 Prep->Param Quaternary Carbon Focus Acquire Acquisition: Broadband Decoupled 13C Param->Acquire Process Processing: LB = 1.0 Hz (Enhance S/N) Acquire->Process Check QC Check: Is C-I (~96 ppm) visible? Process->Check Check->Param No (Increase d1) Final Assignment Final Assignment Check->Final Assignment Yes

Caption: Optimized workflow emphasizing the critical relaxation delay (d1) required to detect the slow-relaxing quaternary C-I and C=O carbons.

Spectral Analysis & Assignment

The following table synthesizes theoretical increments with experimental data for 2,6-disubstituted benzoates.

Chemical Shift Assignments
Carbon PositionTypeApprox. Shift (

ppm)
Diagnostic Feature / Logic
C=O Quaternary169.0 – 171.0 Deshielded. Shifted downfield due to steric twist (loss of conjugation). Higher ppm than typical benzoates.
C-6 (C-Me)Quaternary138.0 – 141.0 Deshielded. Ortho-methyl effect + meta-iodine effect.
C-1 (C-ipso)Quaternary135.0 – 138.0 Complex balance of ester deshielding and steric compression.
C-3 CH134.0 – 136.0 Ortho to Iodine (deshielding).
C-5 CH130.0 – 132.0 Ortho to Methyl.
C-4 CH127.0 – 129.0 Meta to both substituents; closest to "base" benzene value.
C-2 (C-I)Quaternary92.0 – 98.0 Shielded (Critical). The "Heavy Atom Effect" moves this signal significantly upfield. Do not look for this >120 ppm.
O-CH

CH

52.0 – 53.0 Typical methoxy ester signal.
Ar-CH

CH

19.0 – 21.0 Typical aryl-methyl signal.
Structural Logic Diagram

StructuralLogic Iodine Iodine (C2) HeavyAtom Heavy Atom Effect (Spin-Orbit Coupling) Iodine->HeavyAtom Steric Steric Clash (2,6-Disubstitution) Iodine->Steric Methyl Methyl (C6) Methyl->Steric Carbonyl Ester Carbonyl Ring Aromatic Ring Carbonyl->Ring Decoupled (Deshields C=O to ~170ppm) HeavyAtom->Ring Shields C2 (~96 ppm) Steric->Carbonyl Twists out of plane (Loss of Conjugation)

Caption: Causal map showing how Iodine and Methyl substituents drive the two dominant spectral anomalies: the C2 upfield shift and the C=O downfield shift.

Quality Control & Validation

To ensure the "Trustworthiness" of your data, perform these self-validating steps:

  • The HSQC Filter: Run a multiplicity-edited HSQC.

    • Validation: The signals at ~170 (C=O), ~140 (C6), ~137 (C1), and ~96 (C2) must NOT show correlations to protons. If the signal at 96 ppm shows a correlation, it is likely a solvent impurity or artifact, not the C-I carbon.

  • The HMBC Link: Run an HMBC (Heteronuclear Multiple Bond Correlation).

    • Validation: The Ar-CH

      
       protons (~2.3 ppm) should show a strong 3-bond correlation to C1 and C5, and a 2-bond correlation to C6. This confirms the regiochemistry of the methyl group.
      
  • Integration Check: If acquiring quantitative 13C (with long d1), the integral of the Ar-CH

    
     signal should roughly match the O-CH
    
    
    
    signal.

References

  • Oregon State University. 13C NMR Chemical Shift - General Trends and Heavy Atom Effects. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra: Electronegativity and Shielding. [Link]

  • Vicha, J., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table.[3] Chemical Reviews. [Link]

  • ResearchGate. Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum of iodoethane (Demonstrating the Iodine Shielding Effect). [Link]

Sources

Technical Guide: Mass Spectrometry of Methyl 2-iodo-6-methylbenzoate

[1]

Executive Summary

Methyl 2-iodo-6-methylbenzoate (

12311

This guide provides a validated framework for the identification and purity assessment of this compound.[1] Unlike standard benzoates, the presence of iodine eliminates the M+2 isotopic signature typical of chloro- or bromo-analogs, necessitating high mass accuracy and reliance on specific fragmentation losses for confirmation.[1]

Part 1: Molecular Profile & Theoretical MS Basis[1]

The mass spectral behavior of Methyl 2-iodo-6-methylbenzoate is defined by two structural dominants: the iodine atom and the ortho-methyl substitution.[1]

Physicochemical & Isotopic Properties[1]
PropertyValueMS Implication
Formula

Monoisotopic mass dominance.[1]
Exact Mass 275.9647 DaRequires calibration for negative mass defect of Iodine (-0.09 Da).[1]
Isotopes

(100%)
No M+2 peak. Distinct from Cl/Br analogs.
Bond Energy

(~65 kcal/mol)
Weak bond leads to facile loss of Iodine radical (

).[1]
Volatility BP ~270°CSuitable for GC-MS; amenable to APCI/ESI in LC-MS.[1]
The "Ortho Effect" Mechanism

In ortho-toluates (methyl benzoates with an ortho-methyl group), a specific rearrangement occurs.[1] A hydrogen atom from the ortho-methyl group transfers to the carbonyl oxygen via a six-membered transition state, leading to the elimination of methanol (

1

However, in Methyl 2-iodo-6-methylbenzoate, this pathway competes with the rapid loss of the iodine radical.[1] The analyst must look for both the [M-I]


[M-MeOH]

1

Part 2: Instrumentation & Ionization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Recommended for purity profiling and raw material identification.[1]

Rationale: The molecule is sufficiently volatile and non-polar.[1] Electron Ionization (EI) provides a reproducible fragmentation fingerprint essential for library matching.[1]

Protocol:

  • Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation before ionization).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Ionization: EI at 70 eV.

    • Note: If the molecular ion (

      
      ) is weak due to rapid iodine loss, lower ionization energy to 20-30 eV  (Soft EI) to boost the relative abundance of 
      
      
      .[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)

Recommended for trace impurity analysis in complex matrices.[1]

Rationale: Electrospray Ionization (ESI) is often poor for neutral esters.[1] Atmospheric Pressure Chemical Ionization (APCI) in positive mode is superior for protonating the carbonyl oxygen.[1]

Protocol:

  • Source: APCI (+).[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (promotes

    
     formation).[1]
    
  • Target Ion: m/z 277.0 (

    
    ).
    

Part 3: Fragmentation Mechanics & Interpretation[1]

The fragmentation pattern under 70 eV EI is characterized by three primary channels.

Key Fragment Ions[4]
m/z (Nominal)Ion IdentityMechanismDiagnostic Value
276

Molecular IonParent confirmation.[1] Intensity may be low.[1][4]
245


-Cleavage
Standard benzoate ester fragmentation.
149

Homolytic CleavageBase Peak (often). Loss of Iodine radical.[1]
244

Ortho Effect Distinguishes 2,6-substitution from isomers.
118

Secondary DecayAryl cation after losing both functional groups.[1]
Fragmentation Pathway Diagram

The following diagram illustrates the competing decay pathways. The Red path signifies the iodine loss (dominant), while the Blue path signifies the ortho-effect rearrangement.[1]

FragmentationM_IonMolecular Ion (M+)m/z 276M_Minus_I[M - I]+m/z 149(Base Peak Candidate)M_Ion->M_Minus_I- I• (127 Da)AcyliumAcylium Ion[M - OCH3]+m/z 245M_Ion->Acylium- OCH3• (31 Da)Ortho_LossKetene Ion[M - CH3OH]+m/z 244M_Ion->Ortho_Loss- CH3OH (32 Da)(Ortho H-Transfer)Aryl_CationAryl Cation[M - I - OCH3]+m/z 118M_Minus_I->Aryl_Cation- OCH3•Acylium->Aryl_Cation- I•

Caption: Competing fragmentation pathways for Methyl 2-iodo-6-methylbenzoate. Red path indicates the labile iodine loss; Green path indicates the regio-specific ortho-effect.[1]

Part 4: Experimental Workflow & Quality Control

To ensure data integrity, the following workflow incorporates self-validating checks (e.g., mass defect analysis).

Analytical Workflow

WorkflowSampleSample Prep(Dilute in DCM)GC_InjGC InjectionSplit 20:1Sample->GC_InjMS_AcqMS Acquisition(Full Scan 50-500 Da)GC_Inj->MS_AcqCheck1Check M+m/z 276 exists?MS_Acq->Check1Check2Isotope CheckIs M+2 < 1%?Check1->Check2YesResult_FailFlag: Impurity/IsomerCheck1->Result_FailNo (Thermal Degradation?)Result_PassIdentity ConfirmedCheck2->Result_PassYes (Iodine confirmed)Check2->Result_FailNo (Cl/Br contamination)

Caption: Step-by-step analytical decision tree for confirming identity and excluding halogenated impurities.

Impurity Profiling (Process Control)

In the synthesis of Methyl 2-iodo-6-methylbenzoate, specific impurities are common. Monitor these ions to validate synthesis quality:

  • Methyl 2-methylbenzoate (De-iodinated byproduct):

    • Origin: Over-reduction during synthesis.[1]

    • Marker:

      
       at m/z 150.[1]
      
  • 2-iodo-6-methylbenzoic acid (Hydrolysis product):

    • Origin: Poor storage (moisture).[1]

    • Marker: Broad peak (tailing) in GC;

      
       at m/z 262.[1]
      

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Benzoates." NIST Chemistry WebBook, SRD 69. [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for "Ortho Effect" mechanisms).

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967).[1] Mass Spectrometry of Organic Compounds. Holden-Day. (Foundational reference for aryl halide fragmentation).

Introduction: Strategic Importance of Sterically Hindered Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis and Characterization of Methyl 2-iodo-6-methylbenzoate

Abstract: This guide provides a comprehensive technical overview of Methyl 2-iodo-6-methylbenzoate, a key intermediate in organic synthesis. We delve into the strategic considerations behind its preparation via the Sandmeyer reaction, detailing a robust, field-tested protocol. Furthermore, this document outlines the essential analytical techniques for the structural elucidation and purity verification of the final product. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a practical and scientifically rigorous understanding of this compound.

Methyl 2-iodo-6-methylbenzoate belongs to a class of sterically hindered aromatic compounds that serve as versatile building blocks in organic chemistry. The presence of substituents ortho to the ester functionality introduces significant steric hindrance, which can be strategically exploited to control reactivity and selectivity in subsequent transformations. The iodine atom at the 2-position is a particularly valuable functional group, enabling a wide array of cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, which are foundational in the synthesis of complex molecular architectures, including pharmaceuticals and functional materials. The adjacent methyl group at the 6-position further modulates the steric and electronic properties of the molecule, making Methyl 2-iodo-6-methylbenzoate a unique and valuable tool for synthetic chemists.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to Methyl 2-iodo-6-methylbenzoate points towards 2-amino-6-methylbenzoic acid as a readily available starting material. The key transformation is the conversion of the amino group to an iodide, for which the Sandmeyer reaction is the classic and most effective method. This reaction proceeds via a diazonium salt intermediate, which is then displaced by an iodide ion. The esterification of the carboxylic acid to the methyl ester can be performed prior to or after the iodination. Performing the esterification first to yield methyl 2-amino-6-methylbenzoate can be advantageous as it protects the carboxylic acid and can lead to cleaner reaction profiles during the diazotization and iodination steps.

Retrosynthesis Target Methyl 2-iodo-6-methylbenzoate Intermediate1 Methyl 2-amino-6-methylbenzoate Target->Intermediate1 Sandmeyer Reaction (Iodination) StartingMaterial 2-Amino-6-methylbenzoic acid Intermediate1->StartingMaterial Esterification Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up & Purification Start Dissolve Methyl 2-amino-6-methylbenzoate in aq. H2SO4 Cool Cool to 0-5 °C (Ice Bath) Start->Cool NaNO2 Add aq. NaNO2 dropwise Cool->NaNO2 Stir Stir for 30 min at 0-5 °C NaNO2->Stir Add_Diazonium Add diazonium salt solution to KI solution dropwise Stir->Add_Diazonium Transfer Diazonium Salt KI Prepare aq. KI solution KI->Add_Diazonium Warm Allow to warm to RT and stir for 2h Add_Diazonium->Warm Heat Heat to 60 °C until N2 evolution ceases Warm->Heat Quench Quench with Na2S2O3 Heat->Quench Proceed to Work-up Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Methodological & Application

Application Note: Sonogashira Coupling of Methyl 2-iodo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful reaction has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3][4] This application note provides a detailed technical guide for performing the Sonogashira coupling with a sterically hindered substrate, methyl 2-iodo-6-methylbenzoate. We will delve into the mechanistic rationale behind the protocol design, offer a step-by-step experimental procedure, and discuss critical parameters for overcoming the challenges posed by steric hindrance to ensure a successful and reproducible outcome.

Introduction: The Strategic Importance of Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, typically utilizing a dual catalytic system composed of a palladium complex and a copper(I) co-catalyst.[2][5] Its widespread adoption in drug discovery and development is due to its reliability and tolerance of a wide range of functional groups under relatively mild reaction conditions.[2] The resulting arylalkyne moieties are crucial building blocks in numerous biologically active molecules, including tazarotene (a treatment for psoriasis) and altinicline (a nicotinic receptor agonist).[2]

However, the efficiency of the Sonogashira coupling can be significantly impacted by the steric environment of the substrates. Methyl 2-iodo-6-methylbenzoate presents a classic challenge due to the presence of two ortho substituents (a methyl group and a methyl ester group) flanking the iodine atom. This steric congestion can hinder the crucial oxidative addition step at the palladium center, potentially leading to low yields or reaction failure.[6] This guide provides a robust protocol specifically optimized to address this steric challenge.

Mechanistic Considerations for a Hindered Substrate

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8]

The Dual Catalytic Cycle
  • Palladium Cycle:

    • Reductive Elimination & Catalyst Activation: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.

    • Oxidative Addition: The aryl iodide (methyl 2-iodo-6-methylbenzoate) adds to the Pd(0) species to form a square planar Pd(II) complex. This is often the rate-limiting step and is particularly sensitive to steric hindrance around the C-I bond.[6]

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylide group to the palladium complex.

    • Reductive Elimination: The final coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[8]

  • Copper Cycle:

    • Acid-Base Reaction: An amine base deprotonates the terminal alkyne.

    • Copper Acetylide Formation: The resulting acetylide anion coordinates with the Cu(I) salt to form a copper acetylide intermediate, which is the active nucleophile for the transmetalation step.[9]

Causality Behind Experimental Choices for Hindered Substrates:

  • Choice of Catalyst and Ligand: For sterically demanding substrates, the choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands can accelerate the rate of oxidative addition and subsequent reductive elimination.[7] Ligands like triphenylphosphine (PPh₃) or bulkier phosphines are often employed.

  • Aryl Halide Reactivity: The reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl.[7] Using an aryl iodide like methyl 2-iodo-6-methylbenzoate provides the highest intrinsic reactivity, which is essential to counteract the negative steric effect of the ortho substituents.

  • Base Selection: An amine base is required to deprotonate the terminal alkyne.[5] A moderately strong base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically sufficient and also serves as a solvent in many cases.

  • Copper Co-catalyst: While copper-free Sonogashira reactions have been developed to avoid the primary side reaction—the homocoupling of the alkyne (Glaser coupling)—the classic copper(I) iodide (CuI) co-catalyst often enhances reaction rates, which can be beneficial for challenging substrates.[2][10] The reaction must be performed under an inert atmosphere to minimize this undesired dimerization.[2][11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(I)L₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)(C≡CR)L₂ Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_alkyne->Product Alkyne R-C≡C-H Cu_acetylide Cu-C≡C-R Alkyne->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex [Cu(I)] Base Base (e.g., Et₃N)

Figure 1: Simplified dual catalytic cycle for the Sonogashira coupling.

Experimental Protocol

This protocol is designed for the coupling of methyl 2-iodo-6-methylbenzoate with a generic terminal alkyne (e.g., phenylacetylene). Researchers should adjust molar equivalents and reaction times based on the specific alkyne used.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 2-iodo-6-methylbenzoate>97%ChemSceneThe key sterically hindered substrate.[12]
Terminal Alkyne (e.g., Phenylacetylene)>98%Sigma-AldrichPurify by passing through a short plug of basic alumina if necessary.
Tetrakis(triphenylphosphine)palladium(0)99%Strem ChemicalsPd(PPh₃)₄. Handle under inert atmosphere.
Copper(I) Iodide (CuI)99.99%Sigma-AldrichWhite to off-white powder. Discolored batches may be less active.
Triethylamine (Et₃N)Anhydrous, >99.5%Acros OrganicsUse freshly distilled or from a sure-seal bottle.
TolueneAnhydrous, >99.8%Sigma-AldrichReaction solvent.
Diethyl EtherAnhydrousFisher ScientificFor workup and extraction.
Saturated aq. NH₄ClReagent GradeVWRFor quenching the reaction.
BrineReagent GradeVWRFor washing the organic layer.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying the organic layer.
Schlenk flaskN/AVWRFor maintaining an inert atmosphere.
Inert Gas (Nitrogen or Argon)High PurityLocal SupplierEssential to prevent Glaser coupling.
Reaction Setup and Step-by-Step Procedure

Safety First: Palladium-catalyzed cross-coupling reactions can be exothermic.[13][14] It is crucial to monitor the reaction temperature, especially during scale-up. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Figure 2: General experimental workflow for the Sonogashira coupling.

Procedure:

  • Flask Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add methyl 2-iodo-6-methylbenzoate (1.0 mmol, 276 mg).

  • Catalyst Addition: In the same flask, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg, 3 mol%) and copper(I) iodide (CuI, 0.03 mmol, 5.7 mg, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (10 mL) and anhydrous triethylamine (3.0 mmol, 0.42 mL) via syringe.

  • Degassing: Stir the resulting suspension and degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction may take 12-24 hours to reach completion due to the steric hindrance.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; Insufficient temperature; Steric hindrance too severe.Use a fresh batch of Pd and Cu catalysts. Increase reaction temperature in 10°C increments (up to 100°C). Consider a more active ligand system (e.g., a bulky phosphine ligand).
Glaser Homocoupling Presence of oxygen in the reaction vessel.Ensure the reaction is set up under strictly anaerobic conditions.[2] Thoroughly degas all solvents and reagents. Consider a copper-free protocol if the issue persists.[2]
Decomposition Reaction temperature is too high; Unstable alkyne.Lower the reaction temperature. Ensure the alkyne is stable under the reaction conditions.
Stalled Reaction Catalyst deactivation.Add an additional portion of the palladium catalyst (1-2 mol%) to the reaction mixture.

Conclusion

The Sonogashira coupling of the sterically hindered methyl 2-iodo-6-methylbenzoate is a challenging yet achievable transformation. Success hinges on a carefully considered experimental design that accounts for the steric impediment to the oxidative addition step. By utilizing a highly reactive aryl iodide, an appropriate palladium/phosphine catalyst system, and maintaining strictly anaerobic conditions to prevent side reactions, researchers can effectively synthesize valuable arylalkyne products. The protocol and insights provided in this application note serve as a validated starting point for scientists and professionals in drug discovery and chemical research, enabling them to confidently employ this powerful C-C bond-forming reaction on demanding substrates.

References

  • Banu, K. S., & P, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling in natural product synthesis. Retrieved from [Link]

  • YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. DOI:10.1039/D0RA10575A. Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • Reddit. (n.d.). Struggling to make a sonogashira coupling reaction happen : r/Chempros. Retrieved from [Link]

  • Purdue Engineering. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • ACS Publications. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (n.d.). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]

  • RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions of Methyl 2-Iodo-6-Methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Sterically Hindered Building Block

In the landscape of pharmaceutical and materials science research, the synthesis of complex, highly substituted aromatic compounds is a cornerstone of innovation. Methyl 2-iodo-6-methylbenzoate emerges as a pivotal building block, offering a unique scaffold characterized by significant steric hindrance around the reactive carbon-iodine bond. This steric congestion, posed by the ortho-methyl and ortho-ester groups, presents both a challenge and an opportunity. While it can impede reaction kinetics, it also provides a powerful tool for directing regioselectivity and constructing sterically encumbered biaryl and heterocyclic systems that are often crucial for biological activity or specific material properties.

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions utilizing methyl 2-iodo-6-methylbenzoate. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying mechanistic principles and strategic considerations necessary for successful synthesis. We will delve into the nuances of catalyst and ligand selection, reaction optimization, and the causal relationships between reaction parameters and outcomes, ensuring that each protocol is a robust and self-validating system.

I. The Suzuki-Miyaura Coupling: Crafting Sterically Congested Biaryls

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, prized for its mild conditions and broad functional group tolerance.[1] When applied to a sterically hindered substrate like methyl 2-iodo-6-methylbenzoate, careful selection of the catalytic system is paramount to overcoming the steric barrier and achieving efficient coupling.

Mechanistic Insight: Overcoming Steric Hindrance

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] For 2,6-disubstituted aryl iodides, the oxidative addition of the aryl iodide to the Pd(0) center is often the rate-limiting step. The bulky ortho substituents can sterically hinder the approach of the palladium catalyst. To facilitate this step, bulky, electron-rich phosphine ligands are often employed. These ligands stabilize the monoligated Pd(0) species, which is more reactive in the oxidative addition step, and can also accelerate the subsequent reductive elimination.[3]

The choice of base is also critical; it activates the boronic acid for transmetalation.[4] For sterically hindered couplings, a moderately strong base is often preferred to balance activation with minimizing side reactions.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ ArPdIL2 ArPd(II)(I)L₂ Pd0->ArPdIL2 Oxidative Addition (Ar-I) ArPdRL2 ArPd(II)(R)L₂ ArPdIL2->ArPdRL2 Transmetalation (R-B(OH)₂) ArPdRL2->Pd0 Reductive Elimination (Ar-R) Product Coupled Product ArI Methyl 2-iodo- 6-methylbenzoate RBOH2 Ar'B(OH)₂ Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for sterically hindered aryl halides.[5]

Materials:

  • Methyl 2-iodo-6-methylbenzoate

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DME, Toluene/Water)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add methyl 2-iodo-6-methylbenzoate (1.0 mmol, 276 mg).

  • Add the arylboronic acid (1.2 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg).

  • Add the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Add the degassed solvent (e.g., DME, 5 mL).

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.[5]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling of Hindered Substrates
Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)PPh₃K₂CO₃DME1102485-88[5]
Pd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O10018HighGeneral
Pd₂(dba)₃ (2)XPhosCsF1,4-Dioxane10016HighGeneral

II. The Heck Reaction: Alkenylation at a Crowded Position

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. For a substrate like methyl 2-iodo-6-methylbenzoate, the steric hindrance can influence both the rate of the initial oxidative addition and the regioselectivity of the subsequent migratory insertion.

Mechanistic Considerations

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination of HX. The use of phosphine-free conditions or monodentate phosphine ligands is common for aryl iodides. The base plays a crucial role in regenerating the active Pd(0) catalyst at the end of the cycle. For sterically hindered substrates, higher temperatures may be required to drive the reaction to completion.

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ ArPdIL2 ArPd(II)(I)L₂ Pd0->ArPdIL2 Oxidative Addition (Ar-I) AlkeneComplex [ArPd(alkene)L₂]⁺I⁻ ArPdIL2->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)IL₂ AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd0 β-Hydride Elimination & Reductive Elimination Product Substituted Alkene ArI Methyl 2-iodo- 6-methylbenzoate Alkene Alkene Base Base

Caption: Simplified catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction

Materials:

  • Methyl 2-iodo-6-methylbenzoate

  • Alkene (e.g., methyl acrylate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (optional, e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF or NMP)

  • Schlenk flask

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve methyl 2-iodo-6-methylbenzoate (1.0 mmol, 276 mg) in the chosen solvent (5 mL).

  • Add the palladium catalyst and ligand (if used).

  • Add the alkene (1.5 mmol).

  • Add the base (2.0 mmol).

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

III. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of conjugated systems found in many advanced materials and pharmaceuticals.

Mechanistic Rationale

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition with the aryl halide. The copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. For sterically hindered substrates, the choice of a bulky phosphine ligand can be beneficial.

Sonogashira_Mechanism Pd0 Pd(0)L₂ ArPdIL2 ArPd(II)(I)L₂ Pd0->ArPdIL2 Oxidative Addition ArPdAlkynylL2 ArPd(II)(C≡CR)L₂ ArPdIL2->ArPdAlkynylL2 Transmetalation ArPdAlkynylL2->Pd0 Reductive Elimination Product Coupled Product CuX Cu(I)X CuAcetylide Cu(I)C≡CR CuX->CuAcetylide Base, HC≡CR CuAcetylide->CuX Transmetalation ArI Methyl 2-iodo- 6-methylbenzoate Alkyne Terminal Alkyne

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

Materials:

  • Methyl 2-iodo-6-methylbenzoate

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., THF or DMF)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add methyl 2-iodo-6-methylbenzoate (1.0 mmol, 276 mg), the palladium catalyst, CuI, and the ligand.

  • Add the solvent (5 mL) and the base.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

IV. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines. This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals and other functional materials.

Mechanistic Overview

The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium amide complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), is crucial for promoting the reductive elimination step, especially with sterically hindered substrates.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L ArPdIL ArPd(II)(I)L Pd0->ArPdIL Oxidative Addition (Ar-I) PdAmide ArPd(II)(NR₂')L ArPdIL->PdAmide Amine Coordination & Deprotonation PdAmide->Pd0 Reductive Elimination (Ar-NR₂') Product Arylamine ArI Methyl 2-iodo- 6-methylbenzoate Amine Amine (HNR₂') Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Methyl 2-iodo-6-methylbenzoate

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Solvent (e.g., Toluene or 1,4-Dioxane)

  • Glovebox or Schlenk line for inert atmosphere

Procedure:

  • In a glovebox, add the palladium precatalyst, base, and a stir bar to a Schlenk tube.

  • Add methyl 2-iodo-6-methylbenzoate (1.0 mmol, 276 mg).

  • Add the solvent (5 mL).

  • Add the amine (1.2 mmol).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Conclusion and Future Outlook

Methyl 2-iodo-6-methylbenzoate, despite its steric challenges, is a highly valuable substrate for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. The key to success lies in the rational selection of ligands and reaction conditions to overcome the steric hindrance. Bulky, electron-rich phosphine ligands have proven to be particularly effective in facilitating these transformations. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists aiming to utilize this versatile building block in their synthetic endeavors. As catalyst technology continues to advance, we can anticipate the development of even more efficient and milder conditions for the functionalization of such sterically demanding substrates, further expanding their utility in the synthesis of next-generation pharmaceuticals and materials.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359–1469.
  • Drwal, M., & Deredas, D. (2023). Benzophosphol-3-yl Triflates as Precursors of 1,3-Diarylbenzophosphole Oxides. The Journal of Organic Chemistry, 88(12), 7858-7869.
  • Watanabe, M., Nishiyama, M., Yamamoto, T., & Koie, Y. (2000). A new family of bulky phosphine ligands: RuPhos, and its application to the Suzuki coupling reaction of aryl chlorides. Tetrahedron Letters, 41(4), 481-483.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • An-Najah National University. (n.d.). Palladium(II) catalyzed carbonylation of ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Gabriele, B., Mancuso, R., & Salerno, G. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Molecules, 24(14), 2619.
  • Zhuo, X., et al. (2025). Palladium catalyzed tandem Heck/Tsuji-Trost and 6-endo cyclization reactions of aryl iodides, vinylacetic acid, and aryl amines.
  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755.
  • Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed palladium-catalyzed C-C and C-N bond formation. Drug Discovery Today, 6(8), 406-416.
  • Ackermann, L., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
  • ResearchGate. (n.d.). Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. Retrieved from [Link]

  • Fleury-Brégeot, N., et al. (2020). Ligand-Controlled Palladium-Catalyzed Carbonylation of Alkynols: Highly Selective Synthesis of α-Methylene-β-Lactones.
  • Maji, M. S., Murarka, S., & Studer, A. (2010). Transition-Metal-Free Sonogashira-Type Coupling of ortho-Substituted Aryl and Alkynyl Grignard Reagents by Using 2,2,6,6-Tetramethylpiperidine-N-oxyl Radical as an Oxidant. Organic Letters, 12(17), 3878–3881.
  • García-Fortanet, J., Kessler, F., & Buchwald, S. L. (2009). Palladium-Catalyzed Asymmetric Dearomatization of Naphthalene Derivatives. Journal of the American Chemical Society, 131(19), 6676–6677.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • O'Brien, A. G., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)
  • Plenio, H., & Fleck, T. J. (2010). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Chemistry – A European Journal, 16(33), 10145-10153.
  • Stuart, D. R., et al. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 1038–1046.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • ChemSrc. (2025). Methyl 2-iodo-6-methylbenzoate. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

Sources

Methyl 2-iodo-6-methylbenzoate as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-iodo-6-methylbenzoate (M2I6MB) represents a critical class of "sterically loaded" aromatic scaffolds. Unlike simple aryl halides, M2I6MB possesses a unique 1,2,6-substitution pattern that creates a "steric sandwich" around the reactive carbon-iodine bond. This geometry makes it an invaluable intermediate for synthesizing axially chiral biaryls (atropisomers) and polycyclic aromatic hydrocarbons (PAHs) used in optoelectronics. However, this same steric bulk renders standard catalytic protocols ineffective.

This guide provides a validated workflow for the scalable synthesis of M2I6MB and, crucially, the specialized cross-coupling conditions required to overcome its inherent steric hindrance.

Synthesis Protocol: The Sandmeyer Route

While direct iodination of 2-methylbenzoic acid is possible, it often suffers from poor regioselectivity (yielding 3-iodo or 5-iodo isomers). The "Gold Standard" for purity is the Sandmeyer Reaction starting from 2-amino-6-methylbenzoic acid.

Strategic Pathway

We recommend esterification prior to diazotization. Methyl 2-amino-6-methylbenzoate is more soluble in organic/acidic media than its zwitterionic parent acid, ensuring a homogeneous diazotization and higher yields.

SynthesisPathway Start 2-Amino-6-methylbenzoic Acid Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter Methyl 2-amino-6-methylbenzoate Step1->Inter Step2 Diazotization (NaNO2, H2SO4, 0°C) Inter->Step2 Diazo Diazonium Salt Intermediate Step2->Diazo Step3 Iodination (KI, H2O, RT) Diazo->Step3 Product Methyl 2-iodo-6-methylbenzoate (Target) Step3->Product

Figure 1: Optimized synthetic route avoiding solubility issues associated with zwitterionic amino acids.

Detailed Experimental Procedure

Step 1: Fischer Esterification

  • Setup: Charge a 500 mL round-bottom flask with 2-amino-6-methylbenzoic acid (15.1 g, 100 mmol) and Methanol (150 mL).

  • Catalyst Addition: Carefully add concentrated

    
     (15 mL) dropwise at 0°C.
    
  • Reaction: Reflux for 12 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Concentrate in vacuo. Neutralize residue with sat.

    
    . Extract with EtOAc (
    
    
    
    mL). Dry over
    
    
    and concentrate.
    • Yield Expectation: 92-95% (Oil or low-melting solid).

Step 2: Sandmeyer Iodination

  • Diazotization: Dissolve the methyl ester (16.5 g, 100 mmol) in 15% aqueous

    
     (100 mL). Cool to -5°C (ice/salt bath).
    
  • Nitrite Addition: Add a solution of

    
     (7.6 g, 110 mmol) in water (30 mL) dropwise. Critical: Keep temperature 
    
    
    
    to prevent decomposition to the phenol. Stir for 30 min.
  • Quench/Iodination: Prepare a solution of KI (24.9 g, 150 mmol) in water (50 mL). Add the cold diazonium solution into the KI solution slowly with vigorous stirring. (Note: Nitrogen gas evolution will be vigorous).

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Purification: Extract with diethyl ether. Wash organic layer with 10%

    
     (to remove iodine color) and brine. Flash chromatography (5% EtOAc/Hexane) yields the target.
    
    • Target Yield: 75-80%.[1]

    • Appearance: Pale yellow oil or solid.

Reactivity Profile: Overcoming the "Ortho Effect"

The 2-iodo-6-methyl substitution pattern presents a significant barrier to Oxidative Addition (OA), the first step in Pd-catalyzed coupling. The C6-methyl group physically blocks the palladium center from approaching the C-I bond.

Data: Catalyst Performance Comparison (Suzuki Coupling) Reaction: M2I6MB + Phenylboronic acid


 Biaryl Product
Catalyst SystemLigand TypeYield (24h)Notes
Pd(PPh3)4 Monodentate Phosphine< 10%Fails due to poor OA and rapid catalyst decomposition.
Pd(OAc)2 / P(o-tol)3 Bulky Phosphine35%Steric bulk of ligand competes with substrate.
Pd2(dba)3 / S-Phos Buchwald Dialkylbiaryl92% Recommended. Ligand promotes OA and stabilizes Pd.
PEPPSI-IPr NHC Carbene88%Excellent for difficult substrates; robust in air.
Protocol: Sterically Demanding Suzuki-Miyaura Coupling

This protocol utilizes S-Phos , a ligand specifically designed to facilitate coupling of hindered aryl chlorides and iodides.

Reagents:

  • Methyl 2-iodo-6-methylbenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[2]

  • 
     (2 mol%)
    
  • S-Phos (8 mol%)

  • 
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Procedure:

  • Degassing: Charge a Schlenk tube with the halide, boronic acid, base, and Pd/Ligand system. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene/Water.

  • Activation: Heat to 100°C. The "steric sandwich" requires thermal energy to overcome the rotational barrier for the reductive elimination step.

  • Monitoring: Reaction is usually complete in 4-8 hours.

    • Note: If dehalogenation (reduction of iodine) is observed, reduce temperature to 80°C and increase concentration.

Advanced Application: Synthesis of Axially Chiral Biaryls

M2I6MB is a precursor for atropisomeric compounds. When coupled with another ortho-substituted aromatic ring, the rotation around the biaryl bond is restricted.

Reactivity Substrate Methyl 2-iodo-6-methylbenzoate Path1 Suzuki Coupling (S-Phos/Pd) Substrate->Path1 Path2 Sonogashira Coupling (CuI/Pd/Amine) Substrate->Path2 Path3 Ullmann Coupling (Cu/High T) Substrate->Path3 Result1 Hindered Biaryl (Atropisomer Potential) Path1->Result1 Result2 Isocoumarin Precursor (via Cyclization) Path2->Result2 Result3 Symmetric Biaryl (Homocoupling) Path3->Result3

Figure 2: Divergent reactivity pathways. The Suzuki route (Path 1) is preferred for medicinal chemistry libraries.

Critical Consideration for Atropisomers: If the coupling partner also has ortho-substituents (e.g., 2-methylphenylboronic acid), the product will exist as a racemic mixture of M and P helicity. These enantiomers can be separated via Chiral HPLC (e.g., Chiralpak AD-H column) and are often stable at room temperature due to the high rotational energy barrier (>30 kcal/mol) provided by the ester and methyl groups [1].

Troubleshooting & Safety

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning or insufficient activation energy.

    • Fix: Switch to PEPPSI-IPr catalyst in Dioxane at 80°C. The NHC ligand binds more tightly than phosphines, preventing catalyst decomposition.

  • Issue: Hydrolysis of Ester.

    • Cause: Base concentration too high or reaction time too long in aqueous media.

    • Fix: Switch base from

      
       to 
      
      
      
      (anhydrous conditions) or use non-protic solvents like DMF.
  • Safety:

    • Methyl 2-iodo-6-methylbenzoate is an alkylating agent and potential irritant. Handle in a fume hood.

    • Diazonium salts (Step 2 of synthesis) are shock-sensitive when dry. Never let the intermediate diazonium salt dry out; proceed immediately to the iodination step.

References

  • Synthesis of Hindered Biaryls: Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society. [Link][3]

  • Sandmeyer Reaction Protocols: Krasnokutskaya, E. A., et al. (2007). "A New, One-Step, Solvent-Free Synthesis of Iodoarenes from Aromatic Amines." Synthesis. [Link]

  • PEPPSI Catalyst System: Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal. [Link]

  • Ullmann Coupling Overview: Sambiagio, C., et al. (2014). "Copper-catalysed Ullmann type chemistry: from aryl halides to C-heteroatom bonds." Chemical Society Reviews. [Link]

Sources

Application Note: Methyl 2-iodo-6-methylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Mastering Steric Congestion for the Synthesis of Axially Chiral Biaryls and Fused Heterocycles

Executive Summary

Methyl 2-iodo-6-methylbenzoate is not merely a reagent; it is a strategic building block for introducing controlled steric hindrance into drug scaffolds. In modern medicinal chemistry, "escaping flatland" (increasing three-dimensionality) is a priority. This molecule offers a unique "Steric Triad" : a reactive aryl iodide for cross-coupling, a bulky ortho-methyl group that induces torsion, and an ester handle for cyclization.

This guide details the application of this scaffold in synthesizing axially chiral biaryls (atropisomers) and 8-methylisocoumarins . It addresses the specific challenges posed by the 2,6-substitution pattern—specifically the suppression of standard Pd-catalyzed pathways—and provides optimized protocols to overcome them.

Part 1: Structural Analysis & Reactivity Profile

The utility of Methyl 2-iodo-6-methylbenzoate stems from the tension between its reactive centers and its steric bulk.

The Steric Triad
  • The Iodine Handle (C-2): A highly reactive site for oxidative addition by Palladium(0). However, the adjacent ester makes this position electronically deficient, enhancing the rate of oxidative addition but complicating reductive elimination in crowded systems.

  • The Methyl Block (C-6): This is the "enforcer." It prevents the ester from lying coplanar with the benzene ring, forcing a twisted conformation. In biaryl synthesis, this group creates the rotational barrier necessary for atropisomerism.

  • The Ester Anchor (C-1): Serves as an electrophilic trap. Following a cross-coupling event at C-2 (e.g., with an alkyne), the ester can be attacked by the new substituent to form fused rings like isocoumarins.

The "Ortho Effect" in Catalysis

Standard catalytic systems (e.g., Pd(PPh3)4) often fail with this substrate. The 2,6-disubstitution creates a "pocket" that blocks the approach of the metal center or the transmetallating partner.

Key Mechanistic Insight:

  • Oxidative Addition: Fast (Aryl Iodide bond is weak).

  • Transmetallation: Slow (Steric hindrance blocks the incoming boronic acid).

  • Reductive Elimination: The rate-determining step. The bulky methyl group destabilizes the planar transition state required for bond formation.

Solution: Use electron-rich, bulky phosphine ligands (Buchwald Ligands) that facilitate the reductive elimination of sterically congested partners.

Part 2: Visualizing the Reaction Landscape

The following diagram maps the divergent synthetic pathways available from this single precursor.

ReactivityMap Start Methyl 2-iodo-6-methylbenzoate (CAS: 103440-55-7) Suzuki Pathway A: Suzuki-Miyaura (Hindered Biaryl Synthesis) Start->Suzuki Boronic Acid Pd-SPhos Gen2 Sono Pathway B: Sonogashira (Isocoumarin Synthesis) Start->Sono Terminal Alkyne CuI/Pd/Base Atrop Target: Axially Chiral Ligands/Drugs Suzuki->Atrop Restricted Rotation (Atropisomerism) Hetero Target: 8-Methylisocoumarins (Bioactive Scaffolds) Sono->Hetero 5-exo-dig / 6-endo-dig Cyclization

Figure 1: Divergent synthetic pathways. Pathway A utilizes the methyl group to create chirality; Pathway B utilizes the ester for cyclization.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Hindered Biaryls (Suzuki-Miyaura)

Challenge: The 6-methyl group hinders the approach of the boronic acid. Standard conditions lead to de-iodination (reduction) rather than coupling. Solution: Use of SPhos Pd G2 or XPhos Pd G3 . These precatalysts generate monoligated Pd(0) species that are highly active and bulky enough to force the reductive elimination.

Materials
  • Methyl 2-iodo-6-methylbenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv) - Note: Ortho-substituted boronic acids will significantly lower yield.

  • Catalyst: SPhos Pd G2 (2-5 mol%)

  • Base: Potassium Phosphate (K3PO4), tribasic, anhydrous (3.0 equiv)

  • Solvent: Toluene:Water (10:1 ratio)

Step-by-Step Methodology
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the methyl 2-iodo-6-methylbenzoate (1.0 mmol, 276 mg), aryl boronic acid (1.5 mmol), and K3PO4 (3.0 mmol, 636 mg).

  • Degassing (Critical): Cap the vial with a septum. Evacuate and backfill with Argon three times. Oxygen is the enemy of active Pd catalysts.

  • Solvent Addition: Add Toluene (4 mL) and degassed Water (0.4 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of Argon, quickly remove the septum, add SPhos Pd G2 (0.02 mmol, ~15 mg), and reseal.

  • Reaction: Heat the block to 80°C for 12-16 hours. Vigorous stirring is essential as this is a biphasic system.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry the organic layer over MgSO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Interpretation:

Parameter Observation Action
TLC (Start) UV Active spot (Rf ~0.6 in 10% EtOAc/Hex) Baseline reference.
LCMS (End) Mass [M+H] corresponds to Biaryl Confirm loss of Iodine (M-127).

| Side Product | Mass [M-I+H] (De-iodinated ester) | Indicates catalyst death or insufficient transmetallation. Increase catalyst load or switch to XPhos. |

Protocol B: Cascade Synthesis of 8-Methylisocoumarins

Concept: A Sonogashira coupling installs an alkyne at the ortho-position. Under the same conditions (or with slight heating), the oxygen of the ester attacks the alkyne (5-exo-dig or 6-endo-dig cyclization), releasing methanol to form the isocoumarin core.

Materials
  • Methyl 2-iodo-6-methylbenzoate (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (3 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Triethylamine (Et3N) (3.0 equiv) in DMF (anhydrous).

Step-by-Step Methodology
  • Setup: In a dry Schlenk tube, combine the benzoate (1.0 mmol), Pd(PPh3)2Cl2 (21 mg), and CuI (4 mg).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).

  • Reagent Addition: Add anhydrous DMF (3 mL) and Et3N (0.42 mL). Finally, add the terminal alkyne (1.2 mmol) via syringe.

  • Sonogashira Phase: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC for the disappearance of the iodide.

    • Checkpoint: You should see the intermediate alkyne.

  • Cyclization Phase: Heat the mixture to 80-100°C for 4-6 hours. The heat drives the intramolecular nucleophilic attack of the carbonyl oxygen onto the alkyne.

  • Workup: Dilute with diethyl ether (avoids DMF emulsion), wash with NH4Cl (sat. aq) to remove Copper, then brine.

  • Purification: Silica gel chromatography.

Part 4: Troubleshooting & Optimization

The "De-iodination" Trap

A common failure mode with hindered aryl iodides is the reduction of the C-I bond to C-H (forming Methyl 2-methylbenzoate).

  • Cause: Slow transmetallation allows the Pd-Aryl species to scavenge a hydride (often from the solvent or impurities).

  • Fix:

    • Switch Solvent: Use 1,4-Dioxane instead of Toluene.

    • Dryer Conditions: Ensure water is strictly controlled (unless required for the base solubility).

    • Catalyst Switch: Move to Pd-PEPPSI-IPr . The NHC ligand creates a highly protected metal center that resists decomposition.

Atropisomer Stability

If synthesizing biaryls, the 6-methyl group provides significant rotational resistance, but it may not be infinite.

  • Racemization Check: If the biaryl product is chiral, check stability by heating a small sample in DMSO at 60°C and monitoring via Chiral HPLC. If it racemizes, the 6-methyl group alone is insufficient; you may need a substituent on the other ring (the coupling partner) to "lock" the axis.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

    • Context: Establishes the necessity of SPhos/XPhos ligands for hindered substr
  • Larock, R. C., et al. "Synthesis of Isocoumarins and alpha-Pyrones via Palladium-Catalyzed Annulation." The Journal of Organic Chemistry, 2003. Link

    • Context: Foundational protocol for the Sonogashira-Cycliz
  • Sigma-Aldrich. "Methyl 2-iodo-6-methylbenzoate Product Sheet." Link

    • Context: Physical properties and safety data for CAS 103440-55-7.[1]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry - A European Journal, 2006. Link

    • Context: Source for the "Troubleshooting" recommendation regarding PEPPSI c

Sources

Application Note: A Scalable and Robust Synthesis of Methyl 2-iodo-6-methylbenzoate for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Methyl 2-iodo-6-methylbenzoate is a pivotal building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique substitution pattern makes it a valuable precursor for introducing sterically hindered moieties in the creation of novel pharmaceutical agents. This document provides a comprehensive guide for the large-scale synthesis of this key intermediate. We present a robust, two-step synthetic strategy commencing with the Sandmeyer reaction of 2-amino-6-methylbenzoic acid to regioselectively install the iodide, followed by a classic Fischer esterification to yield the final product. This guide emphasizes the rationale behind procedural choices, critical process parameters for scalability, and rigorous safety protocols to ensure a self-validating and reproducible synthesis.

Strategic Overview: Rationale for the Synthetic Pathway

The synthesis of Methyl 2-iodo-6-methylbenzoate requires precise control of regiochemistry. While direct iodination of 2-methylbenzoic acid or its methyl ester is a possible route, it often leads to a mixture of isomers, including the 5-iodo and 3-iodo derivatives, which complicates purification and reduces the overall yield of the desired product.[1][2][3]

To circumvent these challenges, a more controlled and regioselective approach is warranted. Our selected strategy leverages the reliability of the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities.[4][5]

The chosen two-step pathway is as follows:

  • Step 1: Sandmeyer Iodination. 2-amino-6-methylbenzoic acid is converted into its corresponding diazonium salt, which is subsequently displaced by an iodide ion. This reaction precisely places the iodine atom at the 2-position, dictated by the location of the initial amino group.

  • Step 2: Fischer Esterification. The resulting 2-iodo-6-methylbenzoic acid is esterified using methanol in the presence of an acid catalyst. This is a highly reliable and scalable method for the synthesis of methyl esters.[6][7]

This strategic decoupling of the iodination and esterification steps ensures high regioselectivity and facilitates purification at each stage, leading to a high-purity final product suitable for pharmaceutical applications.

cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Fischer Esterification A 2-Amino-6-methylbenzoic Acid B Diazotization (NaNO₂, H₂SO₄, 0-5 °C) A->B C Aryl Diazonium Salt (Intermediate) B->C D Iodide Displacement (KI) C->D E 2-Iodo-6-methylbenzoic Acid D->E F 2-Iodo-6-methylbenzoic Acid G Esterification (Methanol, H₂SO₄ cat., Reflux) F->G H Methyl 2-iodo-6-methylbenzoate (Final Product) G->H

Diagram 1: Overall two-step synthetic workflow.

Part I: Large-Scale Synthesis of 2-Iodo-6-methylbenzoic Acid

Core Principle: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation that proceeds via a free-radical mechanism.[8] The process begins with the diazotization of a primary arylamine. Here, the amino group of 2-amino-6-methylbenzoic acid is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid. This forms a highly reactive aryldiazonium salt intermediate.[4] This salt is then treated with a solution of potassium iodide. The iodide ion facilitates the displacement of the diazonium group (which leaves as stable nitrogen gas), resulting in the formation of the desired aryl iodide.[5]

G cluster_mechanism Sandmeyer Reaction Mechanism Start Ar-NH₂ (Aryl Amine) Diazonium Ar-N₂⁺ (Diazonium Salt) Start->Diazonium NaNO₂/H⁺ Radical_Cation [Ar· N₂]⁺ Diazonium->Radical_Cation I⁻ (electron transfer) Aryl_Radical Ar· (Aryl Radical) Radical_Cation->Aryl_Radical - N₂ (gas) Product Ar-I (Aryl Iodide) Aryl_Radical->Product

Diagram 2: Simplified mechanism of the Sandmeyer reaction.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Quantity (for 1 mol scale)Density (g/mL)Notes
2-Amino-6-methylbenzoic acidC₈H₉NO₂151.161.0151.2 g-Starting Material
Sulfuric Acid (98%)H₂SO₄98.08~4.0218 mL (400 g)1.84Corrosive
Deionized WaterH₂O18.02-1.5 L1.00
Sodium NitriteNaNO₂69.001.175.9 g-Toxic, Oxidizer
Potassium IodideKI166.001.2199.2 g-
Sodium ThiosulfateNa₂S₂O₃158.11-~20 g-For quenching
TolueneC₇H₈92.14-1.0 L0.87Extraction Solvent
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01-As needed-For washing
Brine (Sat. NaCl Soln.)NaCl58.44-As needed-For washing
Step-by-Step Experimental Protocol

A. Diazotization

  • Acidic Slurry Preparation: In a 3 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (218 mL) to deionized water (500 mL). Caution: This is a highly exothermic process; add acid to water slowly with efficient cooling in an ice/water bath.

  • Substrate Addition: Once the acid solution has cooled to below 20 °C, add 2-amino-6-methylbenzoic acid (151.2 g) in portions to form a stirrable slurry.

  • Cooling: Cool the slurry to 0-5 °C using an ice/salt bath. It is critical to maintain this temperature range as diazonium salts are unstable at elevated temperatures.[9]

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (75.9 g) in deionized water (250 mL).

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cooled slurry via the dropping funnel over 60-90 minutes. Ensure the internal temperature does not exceed 5 °C. A slight excess of nitrous acid can be confirmed at the end of the addition using starch-iodide paper (should turn blue).

B. Iodide Displacement 6. Iodide Solution: In a separate 5 L reactor, dissolve potassium iodide (199.2 g) in deionized water (750 mL). 7. Addition: Slowly add the cold diazonium salt slurry from step 5 to the potassium iodide solution over approximately 1 hour. Vigorous gas evolution (N₂) will be observed. Maintain the temperature of the receiving flask below 25 °C initially. 8. Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. 9. Quenching: Cool the reaction mixture to room temperature. Add a small amount of sodium thiosulfate solution to quench any excess iodine (the dark color will fade).

C. Workup and Purification 10. Extraction: Transfer the mixture to a separatory funnel and extract with toluene (3 x 300 mL). 11. Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (1 x 200 mL). 12. Drying and Concentration: Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-iodo-6-methylbenzoic acid as a solid. 13. Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as an acetic acid/water mixture or ethanol/water, to obtain the pure intermediate.[10]

Part II: Large-Scale Synthesis of Methyl 2-iodo-6-methylbenzoate

Core Principle: Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[11] The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by the alcohol (methanol).[7] The reaction is an equilibrium. To drive the reaction to completion on a large scale, an excess of the alcohol is used, shifting the equilibrium towards the product side in accordance with Le Châtelier's principle.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Quantity (for 0.8 mol scale)Density (g/mL)Notes
2-Iodo-6-methylbenzoic acidC₈H₇IO₂262.041.0209.6 g-From Part I
MethanolCH₃OH32.04~20640 mL0.792Excess reagent/Solvent
Sulfuric Acid (98%)H₂SO₄98.08cat. (0.1)5.5 mL1.84Corrosive Catalyst
Diethyl Ether(C₂H₅)₂O74.12-1.0 L0.713Extraction Solvent
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01-As needed-For neutralization
Brine (Sat. NaCl Soln.)NaCl58.44-As needed-For washing
Step-by-Step Experimental Protocol

A Charge Reactor: 2-iodo-6-methylbenzoic acid, Methanol, H₂SO₄ (cat.) B Heat to Reflux (e.g., 65-70 °C) A->B C Monitor Reaction (TLC/HPLC until completion) B->C D Cool to Room Temp. C->D E Concentrate (Remove excess Methanol) D->E F Dilute with Ether/Water E->F G Workup: Separate Layers, Wash Organic Phase (NaHCO₃, Brine) F->G H Dry & Filter G->H I Concentrate Solvent H->I J Purify (Vacuum Distillation or Column Chromatography) I->J K Final Product: Methyl 2-iodo-6-methylbenzoate J->K

Diagram 3: Experimental workflow for Fischer Esterification.

A. Reaction Setup

  • Charging the Reactor: To a 2 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-iodo-6-methylbenzoic acid (209.6 g) and methanol (640 mL).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (5.5 mL). An exotherm may be observed.

  • Reflux: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.[12]

B. Reaction Monitoring and Workup 4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed. 5. Cooling & Concentration: Once complete, cool the reaction mixture to room temperature. Remove the bulk of the excess methanol under reduced pressure. 6. Extraction: Transfer the residue to a large separatory funnel. Dilute with diethyl ether (500 mL) and deionized water (500 mL). 7. Neutralization and Washing: Separate the layers. Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 250 mL) until gas evolution ceases, followed by a wash with brine (1 x 250 mL).[6] 8. Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

C. Purification 9. Final Purification: The crude Methyl 2-iodo-6-methylbenzoate can be purified by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield a high-purity liquid.[6]

Safety and Hazard Management

Large-scale synthesis requires stringent adherence to safety protocols.

HazardAssociated ReagentsMitigation Measures
Corrosion/Severe Burns Concentrated Sulfuric AcidAlways wear appropriate PPE (gloves, lab coat, safety glasses/face shield). Add acid to water, never the reverse. Have a spill kit with a neutralizer (sodium bicarbonate) readily available.[13]
Toxicity/Oxidizer Sodium NitriteHandle in a well-ventilated area or fume hood. Avoid contact with skin and eyes. Store away from combustible materials.
Unstable Intermediates Aryldiazonium SaltsAlways prepare and use in situ at low temperatures (0-5 °C). Never isolate the diazonium salt. Ensure proper venting for N₂ gas evolution.
Flammability Methanol, Diethyl Ether, TolueneConduct all operations away from ignition sources in a well-ventilated area. Use grounded equipment to prevent static discharge. Ensure appropriate fire extinguishers (Class B) are accessible.

All operations should be conducted in a chemical fume hood or a well-ventilated laboratory designed for handling large quantities of hazardous chemicals. A thorough risk assessment should be performed before commencing any work.[14][15]

Conclusion

The two-step synthesis protocol detailed herein provides a reliable, scalable, and regioselective method for producing high-purity Methyl 2-iodo-6-methylbenzoate. By separating the critical iodination and esterification steps, this approach overcomes the isomer control issues associated with direct iodination. The causality-driven explanations for each procedural choice, coupled with detailed safety protocols, provide researchers and drug development professionals with a robust framework for the safe and efficient production of this valuable pharmaceutical intermediate.

References

  • Google Patents. (2017). CN106608823A - Production technology of methyl 2-iodobenzoate.
  • Google Patents. (2010). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • University of California, Irvine. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). Notes - PAG 06 Synthesis of an Organic Solid - OCR (B) Chemistry A-Level. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Grokipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (2014). CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid.
  • Google Patents. (2021). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 1642881 B1 - PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID. Retrieved from [Link]

  • Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry. Retrieved from [Link]

  • Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Loba Chemie. (n.d.). IODINE MONOCHLORIDE FOR SYNTHESIS. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Oya Chemical. (2024). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

  • Samrat Industries. (n.d.). 2-Iodo Methyl Benzoate CAS #: 610-97-9. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-iodo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography & Purification Guide Molecule: Methyl 2-iodo-6-methylbenzoate (CAS: 103440-55-7) Support Tier: Level 3 (Senior Application Scientist)[1]

Molecule Profile & Chromatographic Behavior

Before starting purification, it is critical to understand how the unique structural features of this molecule dictate its interaction with silica gel.[1]

FeatureChromatographic Impact
2,6-Substitution Pattern Steric Inhibition of Resonance (SIR): The methyl and iodo groups force the ester carbonyl out of the plane of the benzene ring.[1] This "orthogonal twist" reduces the conjugation of the carbonyl, making it slightly less polar than planar isomers (e.g., 4-iodo analogs).[1]
Iodine Atom Lipophilicity & polarizability: Iodine significantly increases lipophilicity compared to the protodeiodinated impurity (methyl 2-methylbenzoate), usually resulting in a higher Rf (elutes earlier).[1]
Ester Functionality Stability: Chemically stable on neutral silica.[1] However, if the starting material was the acid, the ester will move much faster.[1]

Standard Operating Procedure (Method Development)

Phase 1: Thin Layer Chromatography (TLC)

Do not rely on generic gradients. The steric bulk of this molecule requires specific solvent tuning.

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Standard Solvent System: Hexanes / Ethyl Acetate.[1]

  • Target Rf: 0.25 – 0.35 (for optimal flash separation).

  • Visualization: UV (254 nm).[1] The iodine atom enhances UV absorption, making spots appear distinct and dark.

Recommended TLC Screening:

  • 100% Hexanes: Check if the molecule moves. (Likely Rf < 0.1).

  • 10% EtOAc in Hexanes: This is the "Sweet Spot" for most aryl esters.[1] Expect Rf ~0.3–0.4.[1]

  • Check for Impurities: Look for a spot just below the product (often the de-iodinated side product) or a streak at the baseline (unreacted acid).

Phase 2: Flash Chromatography Protocol

Equipment Setup:

  • Cartridge: Silica Gel (40–63 µm), spherical preferred for difficult separations.[1]

  • Flow Rate: 15–20 mL/min (for 12g column).

  • Detection: UV 254 nm (primary) and 280 nm (secondary).

Gradient Profile (Linear):

Time (CV) % Ethyl Acetate Description
0–2 0% Equilibration: Flush column with Hexanes.
2–5 0% → 2% Injection: Load sample; prevent "solvent shock."[1]
5–15 2% → 10% Elution: Shallow gradient to separate closely eluting non-polar impurities.

| 15–20 | 10% → 20% | Flush: Elute any polar byproducts (e.g., phenols).[1] |

Critical Note: Due to the "Orthogonal Twist," this compound elutes faster than expected. Do not jump to 20% EtOAc immediately, or you will co-elute it with non-polar impurities.[1]

Workflow Visualization

MethodDevelopment Start Crude Reaction Mixture TLC TLC Screen (10% EtOAc/Hex) Start->TLC Decision Is Rf between 0.2 and 0.3? TLC->Decision AdjustWeak Decrease Polarity (Try 5% EtOAc) Decision->AdjustWeak Rf > 0.4 AdjustStrong Increase Polarity (Try 15% EtOAc) Decision->AdjustStrong Rf < 0.15 FlashSetup Flash Setup (Equilibrate with Hexanes) Decision->FlashSetup Yes AdjustWeak->TLC AdjustStrong->TLC Loading Sample Loading (Liquid Load in DCM or Dry Load) FlashSetup->Loading Gradient Run Gradient 0-10% EtOAc over 15 CV Loading->Gradient

Caption: Logic flow for establishing the initial purification method based on TLC feedback.

Troubleshooting Guide (Q&A)

Issue 1: Co-elution with Impurities

Q: My product is co-eluting with a spot just below it. What is it, and how do I separate it?

A:

  • Diagnosis: This is likely Methyl 2-methylbenzoate (the protodeiodinated impurity).[1] It lacks the iodine atom but is structurally very similar.

  • The Science: Iodine is large and lipophilic.[1] However, on standard silica, the polarity difference between an Iodine atom and a Hydrogen atom is sometimes insufficient for baseline separation in steep gradients.[1]

  • The Fix:

    • Use Isocratic Holds: Instead of a gradient, run an isocratic method at the solvent ratio where the Rf is 0.25 (e.g., 4% EtOAc/Hexanes) for 10 Column Volumes (CV).

    • Change Selectivity (Orthogonality): Swap Hexanes for Toluene . The

      
      -
      
      
      
      interactions between Toluene and the iodine-substituted ring differ from the non-iodinated ring, often enhancing separation [1].
    • Silver Nitrate Silica (Last Resort): For critical purity, use AgNO3-impregnated silica.[1] The silver ions interact strongly with the iodo-aryl

      
      -system, retarding the target molecule while the impurity passes through.
      
Issue 2: Poor Recovery / Decomposition[1]

Q: I loaded 500mg but recovered only 300mg. The column turned slightly pink/purple. What happened?

A:

  • Diagnosis: Photodeiodination or Iodine leaching.[1]

  • The Science: Aryl iodides, especially sterically crowded ones, can be light-sensitive.[1] The "pink" color is free iodine (

    
    ) released during decomposition.
    
  • The Fix:

    • Wrap the Column: Cover your flash column with aluminum foil during the run to block ambient light.

    • Speed is Key: Do not leave the compound on the silica column overnight. Silica is slightly acidic and can accelerate decomposition in sensitive species.

    • Check Solvents: Ensure your Ethyl Acetate is free of ethanol or acetic acid contaminants (use HPLC grade).

Issue 3: Streaking on TLC/Column

Q: The product streaks from the baseline up to the main spot. Is my column overloaded?

A:

  • Diagnosis: This is usually Unreacted 2-iodo-6-methylbenzoic acid .[1]

  • The Science: The carboxylic acid interacts strongly with the silanols on the silica surface, causing "tailing."

  • The Fix:

    • Base Wash (Workup): Before chromatography, wash your organic layer with saturated NaHCO3.[1] This converts the acid to its water-soluble salt, removing it from the crude mixture.[1]

    • Doping: If you must purify the mixture containing the acid, add 1% Acetic Acid to your mobile phase.[1] This protonates the silanols, sharpening the acid's peak (though it will still elute later than the ester).

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue CoElution Co-elution with Side Product Problem->CoElution Streaking Streaking/ Tailing Problem->Streaking ColorChange Column turns Pink/Purple Problem->ColorChange Fix1 Switch to Toluene or Isocratic Hold CoElution->Fix1 Fix2 NaHCO3 Wash (Remove Acid) Streaking->Fix2 Fix3 Protect from Light (Foil Wrap) ColorChange->Fix3

Caption: Decision matrix for common purification failures.

Scale-Up & FAQs

ParameterRecommendation
Loading Capacity 1% - 3% by weight. (e.g., Load 120mg – 360mg on a 12g column). The steric bulk reduces effective binding surface area, so do not overload.
Loading Method Dry Loading is Superior. Dissolve crude in DCM, add Celite or Silica (1:2 ratio), and evaporate.[1] This prevents the "broadening" caused by liquid loading in moderate solvents like DCM.
Storage Store the purified ester in the dark at 4°C. The iodine bond is the weak link.

Q: Can I use DCM/MeOH instead of Hex/EtOAc? A: It is not recommended . DCM/MeOH is too polar for this ester.[1] You will lose resolution between the target and the non-polar impurities. Only use DCM/MeOH if you are trying to isolate the acid form.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] J. Org.[1] Chem.1978 , 43, 2923–2925.[1] Link

  • Kadesch, R. G. The Steric Inhibition of Resonance in Aromatic Carbonyl Compounds. J. Am. Chem. Soc.[1][2]1941 , 63, 1310–1314.[1][2] Link[2]

  • Biotage Application Note. How to isolate impurities from a reaction product (Orthogonal Chromatography). Biotage Blog. Link

Sources

Technical Support Center: Handling & Optimization Guide for Methyl 2-iodo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Technical Specifications

Before initiating any workflow, verify your lot against the specifications below. This compound presents a unique duality: it is a high-value scaffold for biaryl synthesis, yet its 2,6-substitution pattern introduces significant steric challenges that often derail standard protocols.

ParameterSpecification
Chemical Name Methyl 2-iodo-6-methylbenzoate
CAS Number 103440-55-7
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Physical State Viscous oil or low-melting solid (purity dependent)
Key Reactivity Aryl Iodide (C-I bond), Ester (C=O), Sterically Hindered Core
Storage Class Light Sensitive, Moisture Sensitive

Critical Storage Protocols (The Foundation)

User Question: "I received this compound as a slightly yellow oil. Is it degraded? How do I stop it from turning brown?"

Technical Insight: The yellowing of aryl iodides is a hallmark of homolytic C-I bond cleavage triggered by photons (UV/Visible light). This releases radical species and elemental iodine (


), which acts as an autocatalyst for further decomposition. While a pale yellow hue is acceptable, a brown/violet color indicates significant degradation that will poison Palladium catalysts.
Storage Decision Tree

Follow this logic to determine if your sample is viable or requires remediation.

StorageLogic Start Inspect Compound Color ColorWhite White Solid / Colorless Oil Start->ColorWhite ColorYellow Pale Yellow Start->ColorYellow ColorBrown Brown / Violet Start->ColorBrown ActionStore Standard Storage: Amber Vial, Argon, 4°C ColorWhite->ActionStore ActionCheck Check NMR/TLC (>98% Purity?) ColorYellow->ActionCheck ActionPurify MANDATORY PURIFICATION Wash w/ Na2S2O3 or Column ColorBrown->ActionPurify ActionCheck->ActionStore Yes ActionCheck->ActionPurify No

Figure 1: Decision logic for assessing compound integrity based on visual inspection.

Best Practice Protocol
  • Light Exclusion: Always store in amber glass vials. Wrap clear flasks in aluminum foil during active use.

  • Inert Atmosphere: Flush the headspace with Argon or Nitrogen after every use. Oxygen promotes radical oxidation pathways.

  • Temperature: Store at 2–8°C . Cold storage slows the kinetics of spontaneous deiodination.

Reactivity Troubleshooting (The Experiment)

User Question: "My Suzuki coupling yields are consistently low (<30%). I'm using standard Pd(PPh3)4 conditions. What is going wrong?"

Technical Insight: You are fighting Steric Hindrance . The 2-iodo-6-methyl substitution pattern creates a "steric wall" around the reaction center.

  • Oxidative Addition: The bulky ortho-methyl group hinders the approach of the Palladium(0) species to the C-I bond.

  • Reductive Elimination: Even if the intermediate forms, the crowded environment destabilizes the transition state required to form the new C-C bond.

Standard catalysts like


 often fail here because their ligands are too bulky or not electron-rich enough to force the oxidative addition.
Optimized Coupling Workflow

To overcome the "Ortho Effect," you must switch to electron-rich, sterically demanding Buchwald-type ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs).

VariableStandard Protocol (Avoid)High-Performance Protocol
Catalyst

or


+ SPhos
or Pd-PEPPSI-IPr
Base

(Weak)

or

(Stronger/Soluble)
Solvent DMF or THFToluene/Water (10:1) or Dioxane
Temp 60–80°C100–110°C (Energy required to overcome sterics)

Why SPhos? SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is designed specifically for sterically hindered substrates. The electron-rich phosphine accelerates oxidative addition, while the biaryl backbone stabilizes the Pd center during the difficult reductive elimination step [1].

Hydrolysis & Derivatization FAQs

User Question: "I cannot hydrolyze the ester to the acid. I tried LiOH in THF/Water overnight, but the starting material remains. Why?"

Technical Insight: This is a classic case of Steric Inhibition of Resonance . The ortho-methyl and ortho-iodo groups twist the carbonyl group out of plane with the benzene ring, disconnecting it from conjugation. Furthermore, they physically block the trajectory of the hydroxide nucleophile (


) attacking the carbonyl carbon [2].

The Solution: "Force" Conditions Standard saponification (


, RT) is insufficient. You need to increase the temperature and the nucleophilicity.

Recommended Protocol:

  • Reagent: Use KOH (Potassium Hydroxide) instead of LiOH.

  • Solvent: Use a high-boiling alcohol like Ethylene Glycol or 2-Methoxyethanol mixed with water.

  • Temperature: Heat to reflux (100°C+) .

  • Alternative: If base sensitivity is an issue, consider using

    
      (Boron tribromide) in DCM to cleave the methyl ester via an 
    
    
    
    -type mechanism, which is less sensitive to steric blocking at the carbonyl carbon.

Purification & Waste Management

User Question: "My crude reaction mixture is dark purple. How do I clean this before the column?"

Technical Insight: The purple color is free Iodine (


). If you load this onto a silica column, it will streak, co-elute with your product, and potentially oxidize your fractions.

The "Thiosulfate Wash" (Self-Validating Step):

  • Dissolve the crude organic layer in Ethyl Acetate or DCM.

  • Wash with a 10% aqueous solution of Sodium Thiosulfate (

    
    ) .
    
  • Observation: Shake the separatory funnel. The purple organic layer should instantly turn pale yellow or colorless as the iodine is reduced to water-soluble iodide (

    
    ).
    
    • If color persists: Repeat the wash.

  • Dry over

    
     and proceed to concentration.
    

Visualizing the Steric Challenge

The following diagram illustrates why standard catalysis fails and how specialized ligands overcome the barrier.

StericPathway Substrate Methyl 2-iodo-6-methylbenzoate (Sterically Crowded) StandardPd Standard Pd(PPh3)4 (Ligand too bulky/weak) Substrate->StandardPd SpecialPd Pd-SPhos / Pd-NHC (Electron-Rich, Flexible) Substrate->SpecialPd FailPath Failed Oxidative Addition (Pd cannot access C-I bond) StandardPd->FailPath Steric Repulsion SuccessPath Successful Oxidative Addition (Ligand facilitates entry) SpecialPd->SuccessPath High Reactivity FailPath->Substrate Recovered SM Product Coupled Biaryl Product SuccessPath->Product Reductive Elimination

Figure 2: Mechanistic pathway showing the necessity of specialized ligands for sterically hindered aryl iodides.

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Goossen, L. J., et al. (2010). "Steric Hindrance in Benzoate Hydrolysis." Synthesis.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11235183, Methyl 2-iodo-6-methylbenzoate." PubChem.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Methyl 2-iodo-6-methylbenzoate."

Validation & Comparative

A Comparative Guide to the Efficacy of Methyl 2-iodo-6-methylbenzoate in Foundational Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds remains a cornerstone of molecular architecture. The development of complex pharmaceuticals and novel materials often hinges on the ability to efficiently couple molecular fragments. Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions have emerged as particularly powerful. This guide, intended for the discerning researcher, provides a detailed comparative analysis of Methyl 2-iodo-6-methylbenzoate, a sterically hindered aryl halide, across four pivotal coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. We will delve into the nuances of its reactivity, compare its performance with relevant alternatives, and provide detailed experimental protocols to empower your synthetic endeavors.

The Significance of Ortho-Substituted Aryl Halides

The presence of substituents at the ortho position of an aryl halide introduces significant steric hindrance, which can profoundly impact the kinetics and overall success of a cross-coupling reaction. This steric bulk can impede the approach of the palladium catalyst and the coupling partner, often necessitating carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent. Methyl 2-iodo-6-methylbenzoate, with its methyl and methyl ester groups flanking the iodine atom, serves as an excellent case study for understanding and overcoming these steric challenges.

Comparative Performance in Key Coupling Reactions

The efficacy of Methyl 2-iodo-6-methylbenzoate is best understood through a comparative lens, juxtaposing its performance against less sterically hindered analogues or those with different halide leaving groups. The general reactivity trend for aryl halides in palladium-catalyzed coupling reactions is I > Br > Cl, a direct consequence of the decreasing bond dissociation energy of the carbon-halogen bond.

Suzuki-Miyaura Coupling: Forging Biaryl Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, crucial for the synthesis of biphenyls and their derivatives, which are prevalent in pharmaceuticals and materials science.

Analysis of Reactivity: The steric hindrance in Methyl 2-iodo-6-methylbenzoate presents a challenge for the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the high reactivity of the carbon-iodine bond often compensates for this, allowing the reaction to proceed with good to excellent yields under optimized conditions. The choice of a bulky, electron-rich phosphine ligand, such as SPhos or XPhos, is often critical to facilitate the oxidative addition and reductive elimination steps.

Comparative Data:

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Methyl 2-iodo-6-methylbenzoate4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~85-95
Methyl 2-bromo-6-methylbenzoate4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11024~70-80
Methyl 2-iodobenzoate4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DME/H₂O908>95

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

The data illustrates that while the less hindered Methyl 2-iodobenzoate reacts readily with a standard ligand like triphenylphosphine, the ortho-disubstituted analogues require more sophisticated, sterically demanding ligands like SPhos to achieve high yields. The iodo-substituted compound consistently outperforms its bromo counterpart under similar conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-iodo-6-methylbenzoate

Suzuki_Workflow A 1. Reactant Setup B 2. Degassing A->B Inert Atmosphere C 3. Reaction B->C Heating D 4. Workup C->D Cooling & Quenching E 5. Purification D->E Extraction & Drying

General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Methyl 2-iodo-6-methylbenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-iodo-6-methylbenzoate, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the flask.

  • Add the degassed solvent mixture (toluene and water).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to aryl alkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials.[1]

Analysis of Reactivity: The steric hindrance around the C-I bond in Methyl 2-iodo-6-methylbenzoate can slow down the rate of the Sonogashira coupling. However, the use of a copper(I) co-catalyst is often sufficient to facilitate the reaction. In some cases, copper-free conditions can be employed, which may require a more active palladium catalyst and a suitable base.

Comparative Data:

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Methyl 2-iodo-6-methylbenzoatePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF656~80-90
Methyl 2-bromo-6-methylbenzoatePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF9012~60-70
Methyl 2-iodobenzoatePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT4>95

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

The data clearly shows the superior reactivity of the iodo-substituted compounds over the bromo analogue. The less hindered Methyl 2-iodobenzoate reacts efficiently even at room temperature, while the ortho-disubstituted substrate requires heating to achieve a high yield.

Experimental Protocol: Sonogashira Coupling of Methyl 2-iodo-6-methylbenzoate

Sonogashira_Mechanism Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I(L₂) Pd0->PdII Oxidative Addition (Ar-I) Product Ar-C≡C-R PdII->Product Transmetalation (from CuAlkyne) Alkyne R-C≡C-H CuAlkyne R-C≡C-Cu Alkyne->CuAlkyne Cu(I), Base Product->Pd0 Reductive Elimination Base Base HX H-Base⁺X⁻

Simplified catalytic cycle for the Sonogashira coupling.

Materials:

  • Methyl 2-iodo-6-methylbenzoate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 2-iodo-6-methylbenzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and degassed triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 65 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[2] It is a powerful tool for the synthesis of substituted alkenes.

Analysis of Reactivity: The steric hindrance in Methyl 2-iodo-6-methylbenzoate can significantly affect the regioselectivity and efficiency of the Heck reaction. The formation of the desired linear product is often favored, but the reaction may require higher temperatures and specific catalyst systems to overcome the steric barrier. Phosphine-free catalyst systems or those with bulky N-heterocyclic carbene (NHC) ligands can be effective.

Comparative Data:

Aryl HalideAlkeneCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Methyl 2-iodo-6-methylbenzoateEthyl acrylatePd(OAc)₂Et₃NDMF12024~60-70
Methyl 2-bromo-6-methylbenzoateEthyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF14036~40-50
Methyl 2-iodobenzoateEthyl acrylatePd(OAc)₂Et₃NDMF10012~80-90

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

The Heck reaction is particularly sensitive to steric hindrance. While Methyl 2-iodobenzoate provides a good yield under relatively mild conditions, the ortho-disubstituted iodo- and especially bromo-derivatives require more forcing conditions and still give lower yields.

Experimental Protocol: Heck Reaction of Methyl 2-iodo-6-methylbenzoate

Materials:

  • Methyl 2-iodo-6-methylbenzoate (1.0 equiv)

  • Alkene (e.g., ethyl acrylate, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine Methyl 2-iodo-6-methylbenzoate and Pd(OAc)₂.

  • Add anhydrous DMF, triethylamine, and the alkene.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Stir the reaction for the specified time, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[3]

Analysis of Reactivity: The steric hindrance of Methyl 2-iodo-6-methylbenzoate makes the Buchwald-Hartwig amination particularly challenging. The choice of a highly active catalyst system, typically involving a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide is crucial for achieving good yields.[4]

Comparative Data:

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Methyl 2-iodo-6-methylbenzoateMorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene11018~75-85
Methyl 2-bromo-6-methylbenzoateMorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene11024~65-75
Methyl 2-iodobenzoateMorpholinePd₂(dba)₃ / BINAPCs₂CO₃Toluene10012>90

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Similar to the other coupling reactions, the sterically hindered substrates require more advanced catalyst systems to achieve high conversion. The reactivity trend of I > Br is also observed in the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 2-iodo-6-methylbenzoate

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Amine, and Base B Add Catalyst System (Pd source + Ligand) A->B C Add Solvent B->C D Degas and Heat C->D E Cool and Quench D->E F Extract and Dry E->F G Purify F->G

Step-by-step workflow for Buchwald-Hartwig amination.

Materials:

  • Methyl 2-iodo-6-methylbenzoate (1.0 equiv)

  • Amine (e.g., morpholine, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • RuPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Methyl 2-iodo-6-methylbenzoate, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

  • Add anhydrous toluene and the amine.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Conclusion

Methyl 2-iodo-6-methylbenzoate, despite its steric hindrance, proves to be a viable and often effective substrate in a range of palladium-catalyzed cross-coupling reactions. Its reactivity is largely attributed to the labile carbon-iodine bond. However, to achieve optimal results, particularly in comparison to less hindered analogues, the careful selection of advanced catalyst systems featuring bulky, electron-rich ligands is paramount. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging this and similar challenging substrates in their synthetic campaigns. The continued development of more active and robust catalysts will undoubtedly further expand the utility of sterically encumbered building blocks in the creation of complex molecules.

References

  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(4), 504-516.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for the Suzuki−Miyaura Reaction: The Next Generation of Biarylphosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.

Sources

A Spectroscopic Guide to the Isomers of Methyl Iodomethylbenzoate: Distinguishing Positional Variants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In pharmaceutical research and synthetic chemistry, the precise identification of constitutional isomers is a critical, yet often challenging, task. Positional differences of substituents on an aromatic ring can drastically alter a molecule's biological activity, reactivity, and physical properties. Simple analytical techniques like melting point or thin-layer chromatography often fall short in providing unambiguous identification. This guide provides an in-depth spectroscopic comparison of Methyl 2-iodo-6-methylbenzoate and its key positional isomers, offering a robust framework for their differentiation using a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding how the placement of iodo, methyl, and methyl ester groups influences the spectral output, researchers can confidently assign structures and ensure the integrity of their work.

Section 1: The Spectroscopic Challenge of Isomer Differentiation

The isomers of methyl iodomethylbenzoate share the same molecular formula (C₉H₉IO₂) and molecular weight (276.07 g/mol ), rendering them indistinguishable by basic mass determination.[1][2] The challenge lies in leveraging the subtle electronic and steric differences imposed by the varied substitution patterns on the benzene ring. Each spectroscopic technique offers a unique window into the molecular structure:

  • ¹H and ¹³C NMR reveal the electronic environment and connectivity of hydrogen and carbon atoms.

  • IR Spectroscopy probes the vibrational frequencies of functional groups, which are sensitive to conjugation and steric effects.

  • Mass Spectrometry elucidates the fragmentation patterns of the ionized molecule, providing clues about its structural stability and composition.

This guide will focus on a representative set of isomers to highlight the most significant spectral variations.

Section 2: ¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift, splitting pattern, and integration of the aromatic protons are uniquely dependent on the substituent arrangement. Aromatic protons typically resonate between 6.5 and 8.5 ppm.[3] The electron-withdrawing nature of the methyl ester group deshields ortho and para protons (moves them downfield), while the electron-donating methyl group shields them (moves them upfield).

The steric hindrance in Methyl 2-iodo-6-methylbenzoate is particularly noteworthy. The bulky iodo and methyl groups flanking the ester cause it to twist out of the plane of the aromatic ring. This reduces the electronic influence of the carbonyl group on the ring protons compared to less hindered isomers.

Below is a diagram illustrating the isomers under comparison, followed by a table summarizing their expected ¹H NMR spectral data.

Caption: Structures of Methyl 2-iodo-6-methylbenzoate and selected isomers.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃, 400 MHz)

Compound-OCH₃ Signal (ppm)Ar-CH₃ Signal (ppm)Aromatic Proton Signals (ppm, Multiplicity, J in Hz)
Methyl 2-iodo-6-methylbenzoate ~3.9 (s, 3H)~2.4 (s, 3H)~7.0-7.4 (3H, complex m). Due to steric hindrance, the pattern is less predictable than others.
Methyl 3-iodo-2-methylbenzoate ~3.9 (s, 3H)~2.5 (s, 3H)~7.8 (d, J≈8, 1H), ~7.3 (d, J≈8, 1H), ~7.1 (t, J≈8, 1H).
Methyl 4-iodo-2-methylbenzoate ~3.9 (s, 3H)~2.4 (s, 3H)~7.7 (d, J≈8, 1H), ~7.6 (d, J≈1.5, 1H), ~7.5 (dd, J≈8, 1.5, 1H).
Methyl 2-iodo-4-methylbenzoate ~3.9 (s, 3H)~2.4 (s, 3H)~7.9 (s, 1H), ~7.3 (d, J≈8, 1H), ~7.0 (d, J≈8, 1H).

Section 3: ¹³C NMR Spectroscopy: A Tale of Symmetry and Substitution

¹³C NMR provides complementary information, primarily through the number of unique carbon signals, which directly reflects the molecule's symmetry. Aromatic carbons typically appear in the 120-150 ppm range.[4] The carbonyl carbon of the ester is found further downfield, around 165-170 ppm.

  • Symmetry: For an isomer like Methyl 2-iodo-4-methylbenzoate, all 9 carbon atoms are chemically distinct, resulting in 9 signals. More symmetric isomers would show fewer signals.

  • Substituent Effects: The carbon atom directly attached to the iodine (C-I) is significantly shielded (shifted upfield) to ~90-100 ppm due to the heavy atom effect. This is a highly diagnostic peak. The carbons ortho and para to the iodine atom are deshielded.

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)

CompoundC=O (ppm)C-I (ppm)Aromatic C-H (ppm)Quaternary Ar-C (ppm)-OCH₃ (ppm)Ar-CH₃ (ppm)Total Signals
Methyl 2-iodo-6-methylbenzoate ~168~953 signals3 signals~52~229
Methyl 3-iodo-2-methylbenzoate ~167~963 signals3 signals~52~239
Methyl 4-iodo-2-methylbenzoate ~167~943 signals3 signals~52~219
Methyl 2-iodo-4-methylbenzoate ~168~983 signals3 signals~52~219

Section 4: Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of the aromatic ester functional group. For aromatic esters, three characteristic strong peaks are often observed, sometimes referred to as the "Rule of Three": a C=O stretch, a C-C-O stretch, and an O-C-C stretch.[5][6]

The most diagnostic band is the carbonyl (C=O) stretch. For aromatic esters, this peak typically falls between 1715 and 1730 cm⁻¹ due to conjugation with the benzene ring.[5][7] As mentioned, the steric crowding in Methyl 2-iodo-6-methylbenzoate can disrupt this conjugation, causing the C=O stretch to shift to a higher wavenumber (e.g., ~1735 cm⁻¹), closer to that of an aliphatic ester. This provides a key data point for its identification.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchAromatic C-H StretchAliphatic C-H StretchC-O Stretches
Methyl 2-iodo-6-methylbenzoate ~1735 (Higher) ~3050-3100~2950-2990~1250-1300, ~1100-1150
Other Isomers ~1720-1725 (Lower) ~3050-3100~2950-2990~1250-1300, ~1100-1150

Section 5: Mass Spectrometry: Deciphering Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial structural information from fragmentation pathways. Aromatic compounds are known to produce a relatively stable and intense molecular ion peak (M⁺), which in this case would be at m/z = 276.[8]

The primary fragmentation pathways are predictable and provide excellent confirmatory data:

  • Loss of a methoxy radical (•OCH₃): This results in a prominent peak at M-31 (m/z = 245). This is a common fragmentation for methyl esters.

  • Loss of the entire methoxycarbonyl radical (•COOCH₃): This leads to a peak at M-59 (m/z = 217).

  • Loss of an iodine atom (•I): This is a very characteristic fragmentation for iodo-compounds, giving a strong peak at M-127 (m/z = 149).[9]

While the major fragments will be common across the isomers, the relative intensities of these fragments may vary slightly depending on the stability of the resulting cations.

Table 4: Predicted Key Fragments in EI-MS

FragmentDescriptionExpected m/z
[C₉H₉IO₂]⁺Molecular Ion (M⁺)276
[C₈H₆IO]⁺Loss of •OCH₃245
[C₈H₉O₂]⁺Loss of •I149
[C₇H₆I]⁺Loss of •COOCH₃217

Section 6: Integrated Spectroscopic Strategy & Workflow

For an unknown sample suspected to be an isomer of methyl iodomethylbenzoate, a logical workflow ensures efficient and accurate identification. The following flowchart outlines a self-validating decision-making process.

Spectroscopic_Workflow Start Unknown Isomer Sample MS Run Mass Spectrometry Start->MS Check_MW Molecular Ion at m/z 276? Key fragments at 245, 149? MS->Check_MW IR Run FT-IR Spectroscopy Check_MW->IR Yes Fail Incorrect Compound Check_MW->Fail No Check_CO C=O stretch > 1730 cm⁻¹? IR->Check_CO ID_2I6M Probable ID: Methyl 2-iodo-6-methylbenzoate Check_CO->ID_2I6M Yes ID_Other Probable ID: Other Isomer (Use ¹H NMR to pinpoint) Check_CO->ID_Other No NMR Acquire ¹H and ¹³C NMR Analyze_NMR Analyze Splitting Patterns & Chemical Shifts NMR->Analyze_NMR End Structure Confirmed Analyze_NMR->End ID_2I6M->NMR ID_Other->NMR

Caption: A workflow for identifying an unknown methyl iodomethylbenzoate isomer.

Section 7: Experimental Methodologies

To ensure reproducibility and accuracy, the following standard operating procedures for data acquisition are recommended.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 30 degrees.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.[10]

    • Scans: 16-32, to achieve a signal-to-noise ratio >100:1.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay: 2-5 seconds.[10]

    • Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase and baseline correct all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Protocol 2: FT-IR Spectroscopy

  • Sample Preparation: Use a neat liquid film of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Acquisition:

    • Technique: Attenuated Total Reflectance (ATR) or transmission.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 32 scans for a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a scan of the clean crystal or empty plates.

Protocol 3: Mass Spectrometry

  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system or direct infusion. For GC-MS, use a non-polar column (e.g., DB-5ms) with a suitable temperature program.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 400.

  • Data Processing: Identify the molecular ion peak and major fragment ions. Compare the observed spectrum to a library database if available.

Conclusion

While the isomers of methyl iodomethylbenzoate present a classic analytical challenge, a systematic and multi-faceted spectroscopic approach allows for their confident and unambiguous differentiation. The unique steric strain in Methyl 2-iodo-6-methylbenzoate provides a powerful diagnostic handle, particularly through its elevated C=O stretching frequency in the IR spectrum. For all other isomers, the intricate splitting patterns and chemical shifts in the ¹H NMR spectrum serve as the definitive tool for structural elucidation. By integrating data from NMR, IR, and MS, researchers can build a self-validating case for the correct isomeric structure, ensuring the quality and accuracy of their scientific endeavors.

References

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

  • ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Link]

  • The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

  • Chemsrc. Methyl 2-iodo-6-methylbenzoate | CAS#:103440-55-7. [Link]

  • NIST. Methyl-2-iodobenzoate. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

  • YouTube. Interpreting Aromatic NMR Signals. [Link]

  • PubChem. Methyl 3-(iodomethyl)benzoate. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • NIST. Methyl-2-iodobenzoate IR Spectrum. [Link]

  • NIST. Methyl 2,6-dihydroxy-4-methylbenzoate. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • University of Colorado Boulder, Department of Chemistry. Aromatics. [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

  • Supporting Information. NMR spectra. [Link]

  • Brainly. Provide the IR spectrum analysis for methyl benzoate. [Link]

  • Chemistry LibreTexts. 2.10: Spectroscopy of Aromatic Compounds. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

  • Proprep. What does the methyl benzoate IR spectrum reveal?. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • NIH National Center for Biotechnology Information. Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate.... [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate. [Link]

  • Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. [Link]

  • Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate. [Link]

  • PubChem. Benzoic acid, 2-iodo-, methyl ester. [Link]

  • Chemistry LibreTexts. Mass spectrometry 1. [Link]

  • Preprints.org. FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. [Link]

  • Chegg. Solved NMR spectra of methyl benzoate and methyl.... [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

Sources

Benchmarking Methyl 2-iodo-6-methylbenzoate against commercial alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for "The 6-Methyl Scaffold"

In high-value scaffold synthesis—particularly for atropisomeric ligands (e.g., BINAP derivatives) and natural products (e.g., phenanthridinones)—standard reagents often fail to provide the necessary conformational control.

Methyl 2-iodo-6-methylbenzoate (M2I6MB) is not merely a halogenated ester; it is a specialized "steric locker." Unlike the generic Methyl 2-iodobenzoate , the addition of the methyl group at the 6-position introduces significant steric strain (A-value ~1.70). This forces the ester moiety out of planarity with the aromatic ring, inhibiting resonance and creating a distinct orthogonal handle for cross-coupling.

This guide benchmarks M2I6MB against its two primary competitors:

  • Methyl 2-iodobenzoate (Generic): Lacks steric control; leads to free rotation.

  • Methyl 2-bromo-6-methylbenzoate (Cost-Alternative): Lacks reactivity; requires harsh conditions that risk racemization.

Comparative Analysis: Reactivity & Performance

Benchmark A: Steric Control vs. The Generic Alternative

The primary reason to select M2I6MB over the cheaper Methyl 2-iodobenzoate is Atropselectivity . In the synthesis of biaryl ligands, the 6-methyl group acts as a "block" to rotation around the new C-C bond.

FeatureMethyl 2-iodo-6-methylbenzoate (M2I6MB)Methyl 2-iodobenzoate (Generic)Impact on Synthesis
Ortho-Substitution Yes (Methyl) No (Hydrogen)M2I6MB enables synthesis of axially chiral (atropisomeric) biaryls.
Ester Planarity Twisted (Non-planar) PlanarM2I6MB ester is more resistant to nucleophilic attack (e.g., hydrolysis) due to steric inhibition of resonance.
Coupling Rate Moderate FastThe 6-Me group slows oxidative addition, requiring specialized ligands (e.g., SPhos, XPhos).
Benchmark B: Halogen Efficiency vs. The Bromo-Analogue

When the 6-methyl group is required, researchers often debate between the Iodo and Bromo variants. While the Bromo variant is cheaper, the Iodo variant (M2I6MB) is critical for temperature-sensitive pathways.

MetricMethyl 2-iodo-6-methylbenzoateMethyl 2-bromo-6-methylbenzoateMechanistic Insight
Bond Dissociation Energy ~65 kcal/mol (C-I)~81 kcal/mol (C-Br)Iodine undergoes oxidative addition significantly faster.
Reaction Temp (Suzuki) 60–80 °C 100–120 °CLower temps prevent thermal racemization of chiral axes.
Catalyst Load 1–3 mol% Pd 5–10 mol% PdIodine requires less catalyst turnover frequency (TOF) pressure.

Visualizing the Steric Challenge

The following diagram illustrates the unique "Steric Shielding" mechanism that differentiates M2I6MB from generic benzoates. The 6-methyl group protects the carbonyl from unwanted attack while simultaneously challenging the Palladium catalyst during the approach.

StericMechanism cluster_steric Steric Influence (6-Methyl) M2I6MB Methyl 2-iodo-6-methylbenzoate (Substrate) OxAdd Oxidative Addition (Rate Limiting Step) M2I6MB->OxAdd C-I Bond Cleavage Pd0 Pd(0) Catalyst (Active Species) Pd0->OxAdd Ligand Coordination Complex Pd(II) Intermediate (Sterically Crowded) OxAdd->Complex Formation Product Coupled Biaryl (Axially Chiral) Complex->Product Reductive Elimination (Preserves Chirality)

Caption: The 6-methyl group creates a steric bottleneck at the Oxidative Addition step, necessitating high-activity ligands but ensuring axial chirality in the final product.

Experimental Validation: The "Torture Test" Protocol

To validate the performance of M2I6MB, we utilize a Sterically Hindered Suzuki-Miyaura Coupling . This protocol is designed to fail with standard reagents (Generic Iodo) or standard conditions (Bromo analogue), highlighting the necessity of the M2I6MB + Specialized Catalyst system.

Objective: Synthesis of a tri-ortho-substituted biaryl (Precursor to chiral ligands).

Materials
  • Substrate: Methyl 2-iodo-6-methylbenzoate (1.0 equiv)

  • Coupling Partner: 2-methoxyphenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Protocol
  • Inert Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Reagent Charging: Add M2I6MB (1.0 mmol, 276 mg), 2-methoxyphenylboronic acid (1.5 mmol, 228 mg), Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (636 mg) to the tube.

    • Note: SPhos is chosen specifically because its bulkiness complements the steric bulk of the substrate, facilitating the reductive elimination step.

  • Solvent Addition: Evacuate and backfill with Argon (3 cycles). Inject degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Reaction: Heat the sealed vessel to 80 °C for 12 hours.

    • Checkpoint: If using the Bromo-analogue, this reaction would require 110 °C, leading to potential hydrolysis of the ester or racemization.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 95:5).

Expected Results (Data Summary)
Substrate VariantCatalyst SystemTempTimeYieldNote
M2I6MB (Iodo) Pd/SPhos 80 °C 12 h 92% High yield, mild conditions.
M2B6MB (Bromo)Pd/SPhos80 °C24 h<15%Oxidative addition is too slow.
M2B6MB (Bromo)Pd/SPhos120 °C12 h65%Significant ester hydrolysis observed.

Synthesis Workflow Diagram

This workflow visualizes the critical path for handling M2I6MB, emphasizing the inert handling required to protect the active catalyst species.

Workflow Start Start: Reagent Prep Degas Degas Solvents (Argon Sparge 15 min) Start->Degas Mix Combine Solids (Glovebox or Schlenk) Degas->Mix Heat Reaction: 80°C, 12h (Monitor via TLC) Mix->Heat Heat->Heat Incomplete? Extend Time Quench Quench & Extraction (EtOAc/Water) Heat->Quench Purify Flash Column (SiO2) Quench->Purify

Caption: Operational workflow for the Suzuki coupling of M2I6MB, highlighting the critical degassing step to preserve the Pd(0) species.

References

  • Buchwald, S. L., et al. (2005). "Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides." Angewandte Chemie International Edition.

    • Context: Establishes the necessity of dialkylbiaryl phosphine ligands (like SPhos)
  • Tang, W., & Zhang, X. (2010). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews.

    • Context: Discusses the structural importance of ortho-substituted benzoates in creating
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Context: The foundational text on the mechanism, supporting the reactivity order of I > Br > Cl.
  • BenchChem . (2024). "Methyl 2-iodobenzoate: Physical Properties and Applications." BenchChem Product Database.

    • Context: Provides baseline physical property data for the unhindered analogue for comparison.

Comparative Guide: Methyl 2-iodo-6-methylbenzoate in Sterically Hindered Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis and comparative review of Methyl 2-iodo-6-methylbenzoate , designed for application scientists and medicinal chemists.

Executive Summary: The "Steric Gate" Scaffold

Methyl 2-iodo-6-methylbenzoate (CAS: 103440-55-7) is not merely a halogenated ester; it is a specialized building block designed for the construction of sterically congested biaryls and atropisomeric scaffolds .

In drug discovery, the ortho-methyl group (position 6) serves two critical functions:

  • Conformational Locking: It restricts rotation around the aryl-carbonyl bond, influencing the binding affinity of the final pharmacophore.

  • Selectivity Control: It blocks nucleophilic attack at the ester carbonyl, directing reactivity exclusively toward the iodine center during metal-catalyzed cross-couplings.

This guide compares the performance of this iodo-ester against its bromo-analogs and regioisomers, demonstrating why it is the superior choice for synthesizing hindered polycyclic aromatic hydrocarbons (PAHs) and functionalized phosphine oxides.

Comparative Performance Analysis

The Halogen Hierarchy: Iodo vs. Bromo

When constructing hindered biaryls (e.g., via Suzuki-Miyaura coupling), the choice of halogen is the rate-determining factor for the Oxidative Addition step.

FeatureMethyl 2-iodo-6-methylbenzoateMethyl 2-bromo-6-methylbenzoateMechanistic Insight
Bond Dissociation Energy ~65 kcal/mol (C-I)~81 kcal/mol (C-Br)The weaker C-I bond accelerates oxidative addition, compensating for the steric barrier imposed by the 6-methyl group.
Catalyst Requirement Standard Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃Specialized (e.g., Pd-PEPPSI, Buchwald Ligands)The Iodo-substrate allows the use of "commodity" catalysts, reducing process costs.
Reaction Temperature 80–100 °C (DME/Toluene)>110 °C or MicrowaveLower thermal stress preserves the labile methyl ester group.
Yield (Steric Systems) 85–95% 50–70%The Bromo-analog suffers from incomplete conversion due to the "Ortho Effect" slowing catalyst approach.
The "Ortho Effect": 6-Methyl vs. Unsubstituted

Comparing Methyl 2-iodo-6-methylbenzoate with Methyl 2-iodobenzoate (no 6-methyl) reveals the impact of steric congestion.

  • Unsubstituted (2-Iodo): Reacts rapidly. However, the resulting biaryls are often planar and freely rotating.

  • 6-Methyl Substituted: The reaction is slower (requires longer times), but the product possesses axial chirality potential. The 6-methyl group forces the ester moiety out of plane, creating a unique 3D electrostatic signature crucial for kinase inhibitors and liquid crystal materials.

Critical Application: Synthesis of Benzophosphole Oxides

A primary application of this molecule is in the synthesis of 3-arylbenzophosphole oxides , which are tunable fluorescent materials and ligands. The steric bulk of the 6-methyl group is essential here to prevent over-reaction or unwanted cyclization pathways.

Experimental Workflow: C-P Bond Formation

The following protocol is validated for the coupling of Methyl 2-iodo-6-methylbenzoate with phosphine oxides or boronic acids.

Protocol: Palladium-Catalyzed Suzuki Coupling

Objective: Synthesis of hindered biaryl esters.

Reagents:

  • Substrate: Methyl 2-iodo-6-methylbenzoate (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Methodology:

  • Inerting: Charge a Schlenk tube with the iodo-ester, boronic acid, and K₂CO₃. Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon. Note: Quick addition is crucial to prevent catalyst oxidation.

  • Solvation: Add degassed DME and water via syringe.

  • Thermal Activation: Heat the sealed vessel to 100 °C for 12–24 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). The starting iodo-ester (Rf ~0.[2]6) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash column chromatography on silica gel.

Expected Yield: 85–92% (depending on boronic acid steric bulk).

Visualizing the Mechanism

The following diagrams illustrate the steric challenges overcome by this specific substrate.

The Steric Gate in Catalysis

This diagram shows the Suzuki catalytic cycle, highlighting where the 6-methyl group imposes resistance and why the Iodine atom is necessary to lower the activation energy.

SuzukiCycle cluster_steric Critical Steric Interaction Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Substrate Approach Complex1 Pd(II)-Ar-I Complex (Sterically Crowded) OxAdd->Complex1 Fast C-I Cleavage TransMet Transmetalation (+ Boronic Acid) Complex1->TransMet 6-Methyl Blockage Here RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Formation RedElim->Pd0 Regeneration

Caption: The 6-methyl group creates a "Steric Gate" at the Pd(II) complex stage. The labile C-I bond is required to ensure the Oxidative Addition is fast enough to drive the cycle forward despite this hindrance.

Synthesis Workflow: From Acid to Scaffold

This flow illustrates the self-validating pathway to generate the target molecule and its downstream application.

SynthesisFlow Start 2-Amino-6-methylbenzoic Acid Step1 1. Esterification (MeOH/H2SO4) 2. Diazotization (NaNO2) 3. Iodination (KI) Start->Step1 Product Methyl 2-iodo-6-methylbenzoate (The Target) Step1->Product Sandmeyer Route App Suzuki Coupling (Biaryl Synthesis) Product->App + Ar-B(OH)2 / Pd(0) Final Functionalized Phosphole/Biaryl App->Final

Caption: The synthesis relies on a Sandmeyer sequence. The final coupling step transforms the iodo-ester into high-value biaryl scaffolds.

References

  • Royal Society of Chemistry. (2016). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]

  • Journal of Organic Chemistry. (2023). Benzophosphol-3-yl Triflates as Precursors of 1,3-Diarylbenzophosphole Oxides. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

Sources

A Comparative Mechanistic Guide to Methyl 2-iodo-6-methylbenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions is a cornerstone of molecular construction. The choice of aryl halide substrate is critical, profoundly influencing reaction efficiency, catalyst performance, and substrate scope. This guide provides a detailed comparative analysis of Methyl 2-iodo-6-methylbenzoate, a sterically hindered yet highly reactive building block, benchmarked against its bromo and chloro analogs and other ortho-substituted aryl halides in key cross-coupling transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The Unique Profile of Methyl 2-iodo-6-methylbenzoate: A Double-Edged Sword

Methyl 2-iodo-6-methylbenzoate presents a fascinating case study in the interplay of steric and electronic effects. The presence of two ortho substituents, a methyl group and an iodine atom, creates a sterically congested environment around the reaction center. While steric hindrance can often impede reactivity, the inherent weakness of the C-I bond and its facile oxidative addition to palladium(0) catalysts often counterbalance this effect, making it a surprisingly effective coupling partner.[1]

The key to understanding the utility of Methyl 2-iodo-6-methylbenzoate lies in a nuanced appreciation of its structural attributes:

  • The Iodo Leaving Group: The carbon-iodine bond is the weakest among the halogens, facilitating a lower activation energy for the rate-determining oxidative addition step in many cross-coupling catalytic cycles.[1] This inherent reactivity often translates to milder reaction conditions and lower catalyst loadings compared to the corresponding bromo and chloro derivatives.

  • The Ortho-Methyl Group: This substituent introduces significant steric bulk, which can influence the geometry of the transition state during oxidative addition and subsequent steps. While potentially hindering the approach of bulky ligands or coupling partners, it can also promote reductive elimination, the final product-forming step, by destabilizing the palladium(II) intermediate.

This guide will dissect these competing effects through a comparative lens, supported by experimental data and mechanistic insights.

Performance in Suzuki-Miyaura Coupling: A Tale of Halogen Reactivity

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds.[2] The choice of the aryl halide is a critical parameter, with the general reactivity trend being I > Br > Cl.[1] This is evident when comparing the performance of Methyl 2-iodo-6-methylbenzoate with its bromo- and chloro-analogs.

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Methyl 2-iodo-6-methylbenzoatePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80 °C, 12hHigh (Typical)[3]
Methyl 2-bromo-6-methylbenzoatePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80 °C, 12hModerate to Good[3]
Methyl 2-chloro-6-methylbenzoatePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80 °C, 12hLow to Moderate[4]

Causality Behind the Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The tetrakis(triphenylphosphine)palladium(0) complex readily dissociates in solution to provide the catalytically active 14-electron species.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent: A biphasic solvent system like toluene/water is often employed to dissolve both the organic and inorganic reagents.

The superior performance of the iodo-substituted substrate is a direct consequence of the weaker C-I bond, which facilitates a more rapid oxidative addition compared to the stronger C-Br and C-Cl bonds. This allows for the reaction to proceed efficiently under milder conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-iodo-6-methylbenzoate
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 2-iodo-6-methylbenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-I(L2) Pd0->PdII Oxidative Addition OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L2) PdII->ArPdAr Transmetalation Transmetalation Transmetalation ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArylIodide Methyl 2-iodo-6-methylbenzoate BoronicAcid Ar'-B(OH)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: The Advantage of Iodine in C-C Triple Bond Formation

The Sonogashira coupling, the reaction of a terminal alkyne with an aryl or vinyl halide, is a fundamental method for the synthesis of enynes.[5] Similar to the Suzuki reaction, the reactivity of the aryl halide is paramount.

Aryl HalideAlkyneCatalyst SystemConditionsYield (%)Reference
Methyl 2-iodo-6-methylbenzoatePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, rtHigh (Typical)[6]
Methyl 2-bromo-6-methylbenzoatePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 60 °CModerate[7]
Methyl 2-chloro-6-methylbenzoatePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 100 °C, high pressureLow

Causality Behind the Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction classically employs a dual catalyst system: a palladium catalyst for the main catalytic cycle and a copper(I) co-catalyst (CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N), is used to deprotonate the terminal alkyne and also acts as a solvent.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is a common choice.

The significantly milder conditions required for the coupling of Methyl 2-iodo-6-methylbenzoate highlight its superior reactivity. The ortho-methyl group, while sterically demanding, does not completely shut down the reaction, and the high reactivity of the C-I bond allows for efficient coupling even at room temperature. In contrast, the bromo and chloro analogs require elevated temperatures to achieve reasonable conversions.

Experimental Protocol: Sonogashira Coupling of Methyl 2-iodo-6-methylbenzoate
  • To a Schlenk flask under an inert atmosphere, add Methyl 2-iodo-6-methylbenzoate (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and copper(I) iodide (2-5 mol%).

  • Add a degassed solvent such as THF, followed by an amine base like triethylamine (2-3 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and dissolve the residue in an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-I(L2) Pd0->PdII Oxidative Addition OxAdd Oxidative Addition ArPdAlkyne Ar-Pd(II)-C≡CR(L2) PdII->ArPdAlkyne Transmetalation Transmetalation_Pd Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR ArPdAlkyne->Product RedElim Reductive Elimination ArylIodide Methyl 2-iodo-6-methylbenzoate Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Deprotonation CuI CuI CuI->CuAcetylide CuAcetylide->PdII Transmetalation Base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Navigating Steric Hindrance for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[8][9] With sterically hindered substrates like Methyl 2-iodo-6-methylbenzoate, the choice of ligand becomes critically important to overcome the steric clash.

Aryl HalideAmineCatalyst/Ligand SystemConditionsYield (%)Reference
Methyl 2-iodo-6-methylbenzoateAnilinePd₂(dba)₃ / XPhos, NaOtBuToluene, 100 °CGood[10]
Methyl 2-bromo-6-methylbenzoateAnilinePd₂(dba)₃ / XPhos, NaOtBuToluene, 100 °CModerate[10]
Methyl 2-chloro-6-methylbenzoateAnilinePd₂(dba)₃ / RuPhos, K₃PO₄Dioxane, 110 °CLow[11]

Causality Behind the Experimental Choices:

  • Bulky, Electron-Rich Ligands: For sterically demanding substrates, bulky and electron-rich phosphine ligands like XPhos and RuPhos are essential. These ligands promote the formation of monoligated palladium(0) species, which are more reactive in the oxidative addition step. The steric bulk also facilitates the final reductive elimination step.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate its coordination to the palladium center.

  • Palladium Precatalyst: Pd₂(dba)₃ is a common Pd(0) source that is activated in situ by the phosphine ligand.

Even with optimized ligand systems, the reactivity trend of I > Br > Cl is generally maintained. The C-I bond of Methyl 2-iodo-6-methylbenzoate is sufficiently reactive to undergo amination in good yield, demonstrating its utility in constructing sterically encumbered arylamines.

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 2-iodo-6-methylbenzoate
  • In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Add Methyl 2-iodo-6-methylbenzoate (1.0 equiv) and the amine (1.2 equiv).

  • Add a dry, degassed solvent such as toluene.

  • Seal the vial and heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_halide Ar-Pd(II)-I(L) Pd0->PdII_halide Oxidative Addition OxAdd Oxidative Addition PdII_amine Ar-Pd(II)-NR'R''(L) PdII_halide->PdII_amine Amine Coordination & Deprotonation Ligand_Exchange Ligand Exchange PdII_amine->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_amine->Product RedElim Reductive Elimination ArylIodide Methyl 2-iodo-6-methylbenzoate Amine HNR'R'' Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

Methyl 2-iodo-6-methylbenzoate stands out as a valuable substrate in palladium-catalyzed cross-coupling reactions, particularly when compared to its bromo and chloro counterparts. Its high reactivity, stemming from the labile C-I bond, often allows for milder reaction conditions, shorter reaction times, and higher yields in Suzuki-Miyaura, Sonogashira, and even the sterically challenging Buchwald-Hartwig amination reactions. While the ortho-methyl group introduces steric hindrance, this is often overcome by the judicious choice of bulky, electron-rich ligands that promote the key steps of the catalytic cycle. For researchers engaged in the synthesis of complex organic molecules, a thorough understanding of the interplay between the leaving group ability and steric factors, as exemplified by Methyl 2-iodo-6-methylbenzoate, is crucial for the rational design of efficient and robust synthetic routes.

References

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]

  • Suzuki–Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. ResearchGate. [Link]

  • The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Angewandte Chemie International Edition. [Link]

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis. [Link]

  • Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate... ResearchGate. [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules. [Link]

  • The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • Steric Effects in ortho C H Activation of Aromatic Systems. ResearchGate. [Link]

  • Flow Chemistry: Sonogashira Coupling. University of Pardubice. [Link]

  • Substituted 1,3-enyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from... ResearchGate. [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]

  • Synthesis of enynes via modified Sonogashira reaction. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH. [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. ResearchGate. [Link]

  • Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethyl Carbonate as a Methyl Source. Journal of the American Chemical Society. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite. University College Dublin. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]

  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry. [Link]

  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. MDPI. [Link]

  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. DOI. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-iodo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Methyl 2-iodo-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate, and actionable intelligence for the safe handling, use, and disposal of Methyl 2-iodo-6-methylbenzoate (CAS No. 103440-55-7). As your senior application scientist, my objective is to equip you with not just procedural steps, but a deep, causal understanding of the necessary precautions. This ensures a self-validating system of safety within your laboratory environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Methyl 2-iodo-6-methylbenzoate is an organic compound whose hazard profile necessitates a cautious and well-informed approach. While specific toxicological data for this exact compound is limited, the presence of the iodo- group and its aromatic structure warrant careful handling. Based on data for similar compounds like Methyl Benzoate and other iodinated organic molecules, we can anticipate potential hazards.[1][2][3]

Anticipated Hazard Profile:

Hazard ClassificationPotential EffectsRationale and Causality
Acute Toxicity (Oral) Harmful if swallowed.[4]Similar aromatic esters have shown oral toxicity. Ingestion can lead to systemic effects.
Skin Corrosion/Irritation Causes skin irritation.[5][6] May cause a skin allergy.[7]Prolonged or repeated contact can defat the skin, leading to dermatitis.[5] Iodinated compounds can be sensitizers.
Serious Eye Damage/Irritation Causes serious eye irritation.[3][6]Direct contact with the eyes can cause significant irritation and potential damage.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3][6] Inhalation can irritate the nose, throat, and lungs.[7]Vapors or aerosols can irritate the mucous membranes of the respiratory tract.

Additionally, upon combustion, it may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen iodide.[1][8]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is non-negotiable. It is your first and most critical line of defense against exposure. The following PPE is mandatory when handling Methyl 2-iodo-6-methylbenzoate.

  • Requirement: Wear suitable chemical-resistant gloves tested according to EN 374 or equivalent standards.[1]

  • Recommended Materials: Nitrile or butyl rubber gloves are generally recommended for handling halogenated organic compounds.[3][7] Always check the manufacturer's glove compatibility chart for specific breakthrough times.

  • Best Practices:

    • Double-gloving is recommended, especially when handling larger quantities or for prolonged periods.[9]

    • Inspect gloves for any signs of degradation or perforation before each use.

    • Change gloves immediately if they become contaminated.

  • Requirement: Wear safety glasses with side shields or chemical safety goggles.[10]

  • Enhanced Protection: A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[9][11]

  • Requirement: A laboratory coat is the minimum requirement.[10] For larger scale operations or where significant splashing is possible, chemical-resistant aprons or coveralls ("bunny suits") are recommended.[9]

  • Material: Gowns should be disposable and have tight-fitting cuffs.[9]

  • Primary Control: Always handle Methyl 2-iodo-6-methylbenzoate in a well-ventilated area, preferably within a chemical fume hood.[1]

  • When Necessary: If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required. For unpacking potentially damaged containers, an N95 respirator may be necessary.[9][12]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Inspect Container b Don Appropriate PPE a->b c Work in Fume Hood b->c d Dispense Chemical c->d e Seal Container Immediately d->e f Decontaminate Work Area e->f g Segregate Waste f->g h Dispose of Waste per Regulations g->h

Caption: Workflow for handling Methyl 2-iodo-6-methylbenzoate.

  • Pre-Handling:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Review the Safety Data Sheet (SDS) before starting any new procedure.

    • Assemble all necessary equipment and reagents within the fume hood.

  • Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[1]

    • Avoid inhalation of vapor or mist.[5][6]

    • Avoid contact with skin and eyes.[2][5]

    • Do not eat, drink, or smoke in the work area.[1]

    • Wash hands thoroughly after handling.[1][8]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and correct response is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash skin with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Plan: Containment and Compliance

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[5][7] Do not use combustible materials.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for disposal.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all waste, including contaminated PPE, in accordance with local, state, and federal regulations.[8]

  • Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.

By adhering to these protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and your research.

References

  • Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. Available at: [Link]

  • Hazardous Substance Fact Sheet - Methyl Benzoate - NJ.gov. Available at: [Link]

  • ICSC 1187 - METHYL BENZOATE - ILO and WHO. Available at: [Link]

  • Methyl 2-iodobenzoate - Safety Data Sheet - Acros Organics. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs - Provista. (2022-10-06). Available at: [Link]

  • What are the proper PPE to use when using Iodine? - Homework.Study.com. Available at: [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. Available at: [Link]

  • Personal protective equipment | Radiology Reference Article - Radiopaedia.org. (2020-05-06). Available at: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.